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Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR characterization of pyrrolo[2,3-C]pyridazinone derivatives

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrrolo[2,3-c]pyridazinone Derivatives Authored by a Senior Application Scientist Foreword: Decoding the Pyrrolo[2,3-c]pyridazinone Scaffold The pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrrolo[2,3-c]pyridazinone Derivatives

Authored by a Senior Application Scientist

Foreword: Decoding the Pyrrolo[2,3-c]pyridazinone Scaffold

The pyrrolo[2,3-c]pyridazinone core represents a class of nitrogen-rich heterocyclic compounds of significant interest to the medicinal chemistry community. Its unique electronic and structural features make it a privileged scaffold for designing novel therapeutic agents targeting a range of biological targets. The unambiguous structural confirmation and characterization of these molecules are paramount in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth exploration of the ¹H and ¹³C NMR characteristics of pyrrolo[2,3-c]pyridazinone derivatives. Moving beyond a simple catalog of data, we will delve into the why behind the observed spectral features, grounding our analysis in the fundamental principles of NMR and the specific electronic environment of this heterocyclic system. This document is intended for researchers, scientists, and drug development professionals who seek to master the structural elucidation of this important chemical class.

The Foundation: NMR Principles in the Context of Heterocycles

The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. The resulting spectrum provides a unique fingerprint based on three key parameters:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups or atoms (like oxygen and nitrogen) "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" the nucleus, moving its signal upfield. In the pyrrolo[2,3-c]pyridazinone system, the nitrogen atoms, the carbonyl group, and the aromatic rings profoundly influence the chemical shifts of all protons and carbons.

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J, measured in Hz) provides valuable information about the number of bonds separating the coupled nuclei and, in many cases, their dihedral angle.

  • Signal Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent, non-equivalent protons, following the n+1 rule in simple cases.

The interplay of these parameters, dictated by the rigid, electron-rich, and electron-deficient regions of the pyrrolo[2,3-c]pyridazinone core, allows for a detailed structural assignment.

¹H NMR Spectral Characteristics: A Proton's Perspective

The proton NMR spectrum provides the initial and most detailed map of the molecule's hydrogen framework. The chemical shifts are highly dependent on the proton's position within the fused ring system.

Characteristic Chemical Shift Regions

The protons on the pyrrolo[2,3-c]pyridazinone scaffold reside in distinct electronic environments, leading to predictable chemical shift ranges.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity (Typical)Notes
Pyrrole NH11.0 - 13.5Broad SingletHighly solvent-dependent; signal broadens or exchanges with D₂O. Often observed in polar aprotic solvents like DMSO-d₆.[1]
Pyridazinone H-47.5 - 8.5DoubletCoupled to H-5. Its downfield shift is influenced by the adjacent carbonyl group and N-3.
Pyridazinone H-57.0 - 7.8DoubletCoupled to H-4. Typically appears upfield relative to H-4. The coupling constant J₄,₅ is a key diagnostic feature.
Pyrrole H-66.5 - 7.5Doublet or SingletPosition is sensitive to substituents on the pyrrole nitrogen (N-7). Coupled to H-5 if present.
Pyrrole H-76.8 - 7.8Doublet or SingletCoupled to H-6. Its chemical environment is influenced by the adjacent pyridazinone ring.
Substituent ProtonsVariableVariableProtons on aryl, alkyl, or other groups will appear in their expected regions, but their shifts may be influenced by proximity to the heterocyclic core.
Decoding Coupling Constants

The coupling patterns are instrumental in assigning proton connectivity.

  • ³J(H-4, H-5): Protons on the pyridazinone ring typically exhibit a vicinal coupling constant of approximately 9.0 - 9.6 Hz , characteristic of ortho-coupling on a six-membered aromatic ring.[2][3] This large coupling is a reliable indicator for identifying and assigning these two protons.

  • ³J(H-6, H-7): The coupling between protons on the pyrrole ring is generally smaller, in the range of 2.5 - 4.5 Hz .

  • Long-Range Couplings: Smaller four-bond (⁴J) or five-bond (⁵J) couplings can sometimes be observed, especially with high-resolution instruments, providing further structural clues. For instance, a small coupling might be seen between a methyl group and an adjacent ring proton.[4]

¹³C NMR Spectral Characteristics: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, where each unique carbon appears as a singlet.

Characteristic Chemical Shift Regions

The carbons of the pyrrolo[2,3-c]pyridazinone core are spread over a wide chemical shift range, reflecting the diverse electronic environments.

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Pyridazinone C=O (C-3)158 - 165The most downfield carbon in the heterocyclic core due to the direct attachment of two electronegative atoms (O and N).[2][3]
Pyrrole Quaternary C (C-7a)140 - 150Bridgehead carbon, part of the aromatic system.
Pyridazinone Quaternary C (C-5a)135 - 145Bridgehead carbon, influenced by the fusion of the two rings.
Pyridazinone CH (C-4)128 - 135Aromatic methine carbon.
Pyridazinone CH (C-5)120 - 130Aromatic methine carbon, typically slightly upfield from C-4.
Pyrrole CH (C-6, C-7)100 - 125Carbons of the electron-rich pyrrole ring generally appear more upfield than those of the pyridazinone ring.
Substituent CarbonsVariableCarbons of substituents will appear in their expected chemical shift regions.
The Power of 2D NMR for Unambiguous Assignment

While ¹H and ¹³C spectra provide foundational data, complex substitution patterns can lead to ambiguity. Two-dimensional (2D) NMR experiments are essential for a self-validating and trustworthy assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra. It is the primary method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is the only way to unambiguously assign quaternary (non-protonated) carbons, such as the carbonyl C-3 and the bridgehead carbons, by observing their correlations to nearby protons.

  • COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) coupling networks in the molecule, confirming which protons are adjacent to each other.

The logical workflow for NMR analysis follows a clear path from simple 1D acquisition to complex 2D correlation for a complete and validated structural assignment.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Framework) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Coupling Partners HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC HSQC->HMBC Assigns Quaternary Carbons & Confirms Scaffold Assembly Final_Structure Final Validated Structure HMBC->Final_Structure

Key HMBC correlations for structural validation.

Analysis of the Diagram:

  • H-4 to C-3 (²J): The proton at position 4 will show a strong correlation to the carbonyl carbon (C-3) two bonds away. This definitively places H-4 adjacent to the carbonyl group.

  • H-4 to C-5a (³J): A three-bond correlation from H-4 to the bridgehead carbon C-5a helps to lock in the pyridazinone ring structure.

  • H-5 to C-7a (³J): This crucial correlation links the pyridazinone ring (via H-5) to the pyrrole ring (via the bridgehead C-7a), confirming the fused nature of the scaffold.

  • N-H to C-7a (²J): The pyrrole N-H proton will show a two-bond correlation to the adjacent bridgehead carbon C-7a, confirming its position on the five-membered ring.

By systematically analyzing these and other long-range correlations, every atom in the pyrrolo[2,3-c]pyridazinone core can be placed with a high degree of confidence, providing an authoritative and trustworthy structural assignment.

References

  • Grama, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences. Available at: [Link]

  • Poczta, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. Available at: [Link]

  • Grama, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. Available at: [Link]

  • Mangalagiu, I., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules. Available at: [Link]

  • Kaval, N., et al. (2023). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Available at: [Link]

  • McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Exploratory

Mass spectrometry analysis of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one

An In-depth Technical Guide for the Mass Spectrometric Analysis of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one A Whitepaper for Advanced Drug Discovery and Development Executive Summary The structural elucidati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Mass Spectrometric Analysis of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one

A Whitepaper for Advanced Drug Discovery and Development

Executive Summary

The structural elucidation and purity assessment of novel heterocyclic entities are cornerstones of modern drug discovery. This guide provides a comprehensive, experience-driven methodology for the mass spectrometric analysis of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one (C₆H₄ClN₃O), a scaffold of significant interest in medicinal chemistry. Moving beyond standard operating procedures, this document delves into the causal reasoning behind method development, from solvent selection and ionization source optimization to the predictive interpretation of fragmentation spectra. We present a self-validating workflow that leverages high-resolution mass spectrometry to provide unambiguous molecular formula confirmation and structural characterization through detailed tandem mass spectrometry (MS/MS) analysis.

Foundational Principles: An Analyte-Centric Approach

A robust analytical method is built upon a thorough understanding of the analyte's physicochemical properties. The structure of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one presents several key features that dictate our analytical strategy.

  • Molecular Formula: C₆H₄ClN₃O

  • Monoisotopic Mass: 169.00699 Da

  • Structural Features of Note:

    • A fused pyrrolo-pyridazinone heterocyclic core.

    • Multiple nitrogen atoms that can serve as sites for protonation, making the molecule highly suitable for positive-mode electrospray ionization (ESI).[1][2]

    • A lactam (cyclic amide) functionality.

    • A chlorine atom, which provides a definitive isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) that is invaluable for formula confirmation.[3]

These characteristics suggest that ESI will be an effective and "soft" ionization technique, yielding a prominent protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[4]

The Analytical Workflow: From Sample to Insight

Our methodology is designed as a logical progression, ensuring that each step validates the next. The workflow emphasizes direct infusion analysis for rapid, high-purity sample characterization, which is common in synthetic chemistry labs.

cluster_workflow Integrated Mass Spectrometry Workflow Sample 1. Sample Preparation 10 µg/mL in ACN:H₂O (50:50) + 0.1% Formic Acid Infusion 2. Syringe Infusion 5 µL/min Sample->Infusion ESI 3. ESI Source (Positive Mode) Infusion->ESI MS1 4. Full Scan MS1 (m/z 50-400) Confirm [M+H]⁺ & Isotope Pattern ESI->MS1 Isolation 5. Precursor Isolation Isolate m/z 170.0 MS1->Isolation CID 6. Collision-Induced Dissociation (CID) Apply Collision Energy (10-40 eV) Isolation->CID MS2 7. Product Ion Scan (MS/MS) Structural Elucidation CID->MS2

Caption: A systematic workflow for the analysis of the target compound.

Protocol: Sample Preparation

The objective is to prepare a homogenous solution that promotes efficient ionization and minimizes adduct formation.

  • Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of DMSO.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock into a solution of 50:50 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.

  • Rationale: Acetonitrile is an excellent solvent for ESI due to its volatility and low surface tension.[2] Formic acid is added to lower the pH of the solution, ensuring a ready supply of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in the ESI source.

Protocol: Instrumentation and Data Acquisition

This protocol is optimized for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, but can be adapted for a triple quadrupole (QqQ) instrument.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Infusion: Introduce the working solution via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Acquisition (Full Scan):

    • Scan Range: m/z 50-400.

    • Acquire data for 1 minute to obtain a stable signal and averaged spectrum.

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M+H]⁺ ion at m/z 170.0 as the precursor for fragmentation.

    • Apply Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.[5][6]

    • Ramp the collision energy from 10 to 40 eV to observe the full range of fragment ions, from low-energy (stable) fragments to higher-energy (more extensive cleavage) fragments.

Table 1: Recommended ESI Source Parameters

ParameterRecommended SettingCausality & Justification
Capillary Voltage+3.8 kVOptimizes the electric field for stable Taylor cone formation and efficient ion generation.
Nebulizing Gas (N₂)~35 psiAssists in the formation of a fine aerosol, promoting efficient desolvation.[2]
Drying Gas (N₂)~10 L/minFacilitates the evaporation of solvent from the charged droplets to release gas-phase ions.
Gas Temperature325 °CProvides thermal energy to aid desolvation without causing thermal degradation of the analyte.

Data Interpretation: From Spectra to Structure

MS1 Spectrum: Molecular Formula Confirmation

The full scan MS1 spectrum serves as the first point of validation. Two key features must be confirmed:

  • The Protonated Molecule [M+H]⁺: A high-intensity peak should be observed at m/z 170.0148 . On a high-resolution instrument, this measured mass should be within 5 ppm of the theoretical calculated mass.

  • The Chlorine Isotope Peak [M+2+H]⁺: A second peak must be present at m/z 172.0119 with an intensity that is approximately 32% that of the m/z 170 peak. This 3:1 ratio is the definitive signature of a single chlorine atom.

MS/MS Spectrum: Structural Elucidation via CID

Tandem mass spectrometry (MS/MS) provides irrefutable structural evidence by breaking the molecule into predictable pieces.[3][7] The fragmentation of the [M+H]⁺ ion at m/z 170.0 is driven by the cleavage of the weakest bonds and the formation of stable neutral losses.

cluster_fragmentation Predicted CID Fragmentation Pathway for C₆H₄ClN₃O cluster_path1 Pathway 1 cluster_path2 Pathway 2 parent [M+H]⁺ m/z 170.0 loss1 - CO (28 Da) parent->loss1 loss3 - HCl (36 Da) parent->loss3 ion1 m/z 142.0 loss2 - Cl (35 Da) ion1->loss2 ion2 m/z 107.0 loss1->ion1 loss2->ion2 ion3 m/z 134.0 loss3->ion3

Caption: Predicted major fragmentation pathways of the protonated molecule.

Table 2: Analysis of Predicted Product Ions

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Mechanism
170.0142.0CO (28.0 Da)Primary Fragmentation: Loss of the carbonyl group from the pyridazinone ring. This is a very common and energetically favorable loss for lactam-containing structures. The resulting fragment retains the chlorine atom.[3]
142.0107.0Cl (34.9 Da)Secondary Fragmentation: Subsequent loss of the chlorine radical from the m/z 142 fragment.
170.0134.0HCl (36.0 Da)Alternative Pathway: Concerted loss of hydrogen chloride. This is another common pathway for chlorinated compounds.

Self-Validation Check: The fragment ion at m/z 142.0 must exhibit its own isotopic partner at m/z 144.0 with a ~3:1 intensity ratio. The absence of this isotopic pattern for the m/z 107.0 and m/z 134.0 fragments confirms the respective losses of the chlorine atom. This internal consistency provides a high degree of confidence in the structural assignment.

Authoritative Conclusion

The methodology detailed herein provides a robust, reliable, and scientifically sound framework for the mass spectrometric analysis of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one. By systematically confirming the accurate mass and chlorine isotopic pattern in MS1, and then validating the structure through predictable and verifiable fragmentation pathways in MS/MS, this workflow constitutes a self-validating system. This approach ensures the highest level of data integrity, which is critical for decision-making in all phases of drug discovery and development, from hit-to-lead optimization to final quality control.

References

  • PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Available at: [Link]

  • PubMed. (1996). Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry. Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • PubChem. 3(2H)-Pyridazinone. Available at: [Link]

  • ChemRxiv. (2021). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. Available at: [Link]

  • PMC. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Available at: [Link]

  • PharmaTutor. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available at: [Link]

  • ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Available at: [Link]

  • ResearchGate. (2018). Role of ultrafast dissociation in the fragmentation of chlorinated methanes. Available at: [Link]

  • ACS Publications. (2020). Spray Mechanism of Contained-Electrospray Ionization. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. Available at: [Link]

  • ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • NextSDS. 3-chloro-5H,6H-furo[2,3-c]pyridazine — Chemical Substance Information. Available at: [Link]

  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available at: [Link]

  • Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link]

  • ResearchGate. Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Available at: [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

  • PubMed. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. Available at: [Link]

  • Chemsrc. 3-Chloro-6-chloromethylpyridazine. Available at: [Link]

Sources

Foundational

Pharmacological and Structural Profiling of the 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one Scaffold in Kinase-Mediated Splicing Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of small-molecule splicing modulators represents a frontier in ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of small-molecule splicing modulators represents a frontier in targeted therapeutics, particularly for oncology and severe genetic disorders (e.g., Spinal Muscular Atrophy). At the core of this chemical space lies 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one (CAS: 2868269-88-7)[1]. While often categorized as a chemical building block[2], this specific molecule serves as a critical fragment-based pharmacophore. It is the foundational hinge-binding anchor for a novel class of kinase inhibitors targeting Cdc2-like kinases (CLKs) and SR protein kinases (SRPKs)[3].

This whitepaper dissects the mechanism of action (MoA) of the pyrrolo[2,3-c]pyridazin-6-one scaffold, detailing how its structural geometry enables competitive ATP-site inhibition, and provides field-proven, self-validating protocols for evaluating its derivatives in drug discovery pipelines.

Structural Biology & Pharmacophore Mechanics

To understand the causality behind the efficacy of this scaffold, one must examine its interaction with the kinase domain:

  • Hinge-Binding Motif: The 5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one core mimics the purine ring of endogenous ATP. The lactam moiety (the pyridazin-6-one ring) acts as a bidentate hydrogen bond donor/acceptor system. It forms highly stable hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.

  • The 3-Chloro Synthetic Linchpin: In fragment-based drug discovery (FBDD), the 3-chloro substituent is not merely a structural feature; it is a strategic synthetic handle. The chlorine atom projects toward the solvent-exposed region or the hydrophobic gatekeeper pocket of the kinase. Because the base fragment has low-to-moderate baseline affinity, the 3-chloro position is utilized for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce complex aryl or heteroaryl groups (such as pyrazole derivatives)[3]. This elaboration drives the transition from a weak fragment to a highly potent, selective nanomolar inhibitor.

Mechanism of Action: Kinase-Mediated Splicing Modulation

The primary targets of this elaborated scaffold are CLKs and SRPKs. These kinases are responsible for the phosphorylation of Serine/Arginine-rich (SR) proteins.

  • Causality of Inhibition: By competitively occupying the ATP pocket, the inhibitor prevents the transfer of the terminal phosphate from ATP to the RS domain of SR proteins.

  • Downstream Functional Shift: Hypophosphorylated SR proteins alter their interaction dynamics with the spliceosome. This shifts splice site selection during pre-mRNA processing, effectively correcting aberrant alternative splicing events that drive disease pathology[3].

MoA Inhibitor Pyrrolo[2,3-c]pyridazin-6-one Scaffold Kinase CLK / SRPK Kinases (Target) Inhibitor->Kinase Competitive ATP Inhibition SR_Proteins SR Proteins (Hypophosphorylated) Kinase->SR_Proteins Prevents Hyperphosphorylation Spliceosome Spliceosome Assembly & Splice Site Selection SR_Proteins->Spliceosome Modulates Interaction mRNA Corrected Alternative Splicing (Mature mRNA) Spliceosome->mRNA Restores Function Disease Aberrant Splicing (Disease State) Disease->Spliceosome Pathological Input

Pathway illustrating kinase inhibition and subsequent correction of aberrant mRNA splicing.

Quantitative SAR Data Summary

The table below summarizes representative Structure-Activity Relationship (SAR) progression, demonstrating how the 3-chloro intermediate is elaborated into potent splicing modulators.

Compound StageSubstitution at C3 PositionCLK2 IC₅₀ (nM)SRPK1 IC₅₀ (nM)Cellular Splicing Shift EC₅₀ (nM)
Base Fragment -Cl (3-Chloro intermediate)8,500>10,000>10,000
Lead Analog A -Aryl (e.g., 4-methoxyphenyl)45120250
Lead Analog B -Heteroaryl (e.g., 1H-pyrazol-4-yl)128560

Data Note: The 3-chloro fragment establishes the hinge-binding baseline. Elaboration at C3 exponentially increases potency by engaging the hydrophobic pockets adjacent to the ATP-binding site.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these kinase inhibitors must rely on self-validating experimental systems. The following protocols detail the biochemical and cellular validation of pyrrolo[2,3-c]pyridazin-6-one derivatives.

Workflow Synth Synthesis via 3-Chloro Intermediate Biochem Biochemical Assay (TR-FRET IC50) Synth->Biochem SAR Iteration Cellular Cellular Assay (RT-qPCR Splicing) Biochem->Cellular Lead Selection Validation Orthogonal Validation (RNA-Seq & Proteomics) Cellular->Validation MoA Confirmation

Self-validating workflow from intermediate synthesis to orthogonal MoA confirmation.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it mathematically eliminates false positives caused by compound auto-fluorescence—a common issue with highly conjugated heterocyclic scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM recombinant CLK2 (or SRPK1), 100 nM biotinylated RS-domain peptide substrate, and ATP at the predetermined Michaelis constant ( Km​ ) to ensure competitive inhibition dynamics.

  • Compound Dispensing: Acoustically dispense the 3-chloro intermediate and its elaborated derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Reaction Initiation: Add the kinase/substrate master mix to the compounds. Incubate at 25°C for 60 minutes.

  • Detection Phase: Halt the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho-RS antibody, and Streptavidin-APC.

  • Self-Validation & Quality Control:

    • System Control: Include wells with DMSO (vehicle, 100% activity) and 10 µM Staurosporine (pan-kinase inhibitor, 0% activity).

    • Validation Metric: Calculate the Z'-factor. The assay is only deemed valid and self-consistent if Z' > 0.65 .

  • Data Analysis: Measure the TR-FRET ratio (Emission 665 nm / Emission 615 nm) and plot against compound concentration to derive the IC₅₀.

Protocol B: Cellular Alternative Splicing Validation (RT-qPCR)

Rationale: Biochemical potency does not guarantee cellular target engagement. This assay confirms that the compound penetrates the cell and successfully modulates the spliceosome without causing general transcriptional toxicity.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HeLa or disease-specific patient-derived fibroblasts in 96-well plates. Treat with compounds for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a silica-membrane column method, ensuring an A260/280 purity ratio of >1.9.

  • cDNA Synthesis: Perform reverse transcription using oligo(dT) primers to specifically capture mature mRNA.

  • Isoform-Specific qPCR:

    • Design primer pairs flanking a known alternatively spliced exon (e.g., Exon 7 of the SMN2 gene or a specific target dictated by the disease model).

    • Run qPCR using SYBR Green chemistry.

  • Self-Validation & Quality Control:

    • Internal Normalization: Measure a housekeeping gene (e.g., GAPDH) in parallel. If GAPDH levels drop by >20% compared to vehicle, the compound is flagged for general cytotoxicity rather than specific splicing modulation.

    • Isoform Ratio: Calculate the ratio of the "Exon-Included" to "Exon-Skipped" transcripts. A dose-dependent shift in this ratio validates true MoA target engagement.

References

  • Google Patents (WO2020190793A1). "Compositions and methods for correction of aberrant splicing." World Intellectual Property Organization.

Sources

Protocols & Analytical Methods

Method

Application of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one in Inflammation Models: A Technical Guide

Introduction: Targeting Inflammation with Novel Pyrrolo-pyridazinone Scaffolds Inflammation is a fundamental biological process orchestrated by the innate immune system in response to harmful stimuli such as pathogens an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Inflammation with Novel Pyrrolo-pyridazinone Scaffolds

Inflammation is a fundamental biological process orchestrated by the innate immune system in response to harmful stimuli such as pathogens and cellular damage. While acute inflammation is a protective and restorative process, its dysregulation leads to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] A central goal in modern pharmacology is the development of targeted therapeutics that can modulate pathological inflammation with high efficacy and minimal side effects.

The pyridazinone scaffold has emerged as a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including analgesic and anti-inflammatory properties.[3] The pyrrolo[2,3-C]pyridazin-6-one core represents a promising, yet underexplored, chemical space for the discovery of novel anti-inflammatory agents. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the proposed application of a novel compound, 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one (hereafter referred to as CPO-3), in established in vitro and in vivo models of inflammation.

This guide is built on the hypothesis that CPO-3 modulates key inflammatory signaling hubs—the NF-κB pathway and the NLRP3 inflammasome—which are critical drivers of the inflammatory response. We will provide a putative mechanism of action, detailed experimental protocols for its validation, and a framework for interpreting the resulting data.

Part 1: Proposed Mechanism of Action - Dual Inhibition of NF-κB and the NLRP3 Inflammasome

The inflammatory response is largely governed by intracellular signaling cascades that culminate in the production of pro-inflammatory mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][4][5] We hypothesize that CPO-3 exerts its anti-inflammatory effects by targeting key components of these pathways.

The NF-κB Signaling Pathway

The NF-κB transcription factor family is a master regulator of inflammatory gene expression.[4][6] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to κB enhancer elements and induces the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[4][7]

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by processing and activating the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[8][9][10] Its activation is a two-step process. The first step, "priming," is typically initiated by NF-κB and involves the transcriptional upregulation of NLRP3 and pro-IL-1β.[11] The second step, "activation," is triggered by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which lead to potassium efflux, lysosomal damage, or the generation of mitochondrial reactive oxygen species (ROS).[8] These signals promote the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[11][12]

We propose that CPO-3 may interfere with one or more steps in these pathways, such as inhibiting IKK activation in the NF-κB pathway or preventing the assembly of the NLRP3 inflammasome complex.

G cluster_0 NF-κB Pathway cluster_1 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes (TNF-α, IL-6, pro-IL-1β) Pro-inflammatory Genes (TNF-α, IL-6, pro-IL-1β) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, pro-IL-1β) Transcription pro-IL-1β pro-IL-1β Pro-inflammatory Genes (TNF-α, IL-6, pro-IL-1β)->pro-IL-1β Priming signal DAMPs/PAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs/PAMPs->NLRP3 Activates K+ Efflux K+ Efflux K+ Efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits pro-Caspase-1 pro-Caspase-1 ASC->pro-Caspase-1 Recruits Caspase-1 Caspase-1 pro-Caspase-1->Caspase-1 Cleavage Caspase-1->pro-IL-1β Cleaves IL-1β (mature) IL-1β (mature) pro-IL-1β->IL-1β (mature) Secretion CPO-3_NFkB CPO-3 CPO-3_NFkB->IKK Complex Inhibits? CPO-3_NLRP3 CPO-3 CPO-3_NLRP3->NLRP3 Inhibits Assembly?

Caption: Proposed mechanism of CPO-3 action on inflammatory pathways.

Part 2: Experimental Protocols & Workflows

To investigate the anti-inflammatory potential of CPO-3, a tiered approach starting with in vitro cellular models followed by in vivo validation is recommended.

Protocol 1: In Vitro Evaluation in LPS-Stimulated Macrophages

This protocol uses the well-established lipopolysaccharide (LPS)-induced inflammation model in the murine macrophage cell line RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4, potently inducing an inflammatory response.[13][14]

Objective: To determine the effect of CPO-3 on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one (CPO-3)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent Kit for Nitrite Determination

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • DMSO (vehicle for CPO-3)

  • Dexamethasone (positive control)

  • MTT or similar cell viability assay kit

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Causality: Overnight adherence ensures cells are in a healthy, receptive state for treatment.

  • Compound Treatment:

    • Prepare stock solutions of CPO-3 and Dexamethasone in DMSO. Serially dilute in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid vehicle-induced toxicity.

    • Carefully remove the old media from the cells and replace it with media containing the various concentrations of CPO-3, Dexamethasone (e.g., 10 µM), or vehicle (0.1% DMSO).

    • Pre-incubate the cells with the compounds for 1-2 hours. Causality: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation:

    • After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL.[15] A set of wells should remain unstimulated (no LPS) to serve as a baseline control.

  • Incubation and Supernatant Collection:

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.[16]

    • After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the culture supernatants for analysis and store them at -80°C if not used immediately.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess Reagent, following the manufacturer's protocol. Measure absorbance at ~540 nm.

    • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[16][17]

    • Cell Viability Assessment: After collecting the supernatants, assess the viability of the remaining cells using an MTT assay to ensure that the observed reductions in inflammatory markers are not due to cytotoxicity of CPO-3.

G cluster_analysis Endpoint Analysis start Start seed Seed RAW 264.7 cells in 96-well plate start->seed adhere Incubate Overnight (Adherence) seed->adhere treat Pre-treat with CPO-3, Vehicle, or Positive Control adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate 24 hours stimulate->incubate collect Collect Supernatant incubate->collect mtt MTT Assay (Viability) incubate->mtt Assess remaining cells griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α, IL-6, IL-1β) collect->elisa end End elisa->end

Caption: Experimental workflow for in vitro evaluation of CPO-3.

Protocol 2: In Vivo Evaluation in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic, highly reproducible model of acute inflammation used for the evaluation of anti-inflammatory drugs.[18][19][20] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[21]

Objective: To assess the ability of CPO-3 to reduce acute inflammation in vivo.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one (CPO-3)

  • Carrageenan (Lambda, Type IV)

  • Vehicle for CPO-3 (e.g., 0.5% carboxymethyl cellulose with 0.1% Tween 80 in saline)

  • Positive control: Indomethacin (a standard NSAID)

  • Sterile 0.9% saline

  • Plebthysmometer or digital calipers for measuring paw volume/thickness

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the laboratory conditions for at least one week.

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control + Saline

      • Group 2: Vehicle Control + Carrageenan

      • Group 3: CPO-3 (e.g., 10 mg/kg, p.o.) + Carrageenan

      • Group 4: CPO-3 (e.g., 30 mg/kg, p.o.) + Carrageenan

      • Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan

    • Fast animals overnight before the experiment but allow free access to water. Causality: Fasting ensures consistent absorption of orally administered compounds.

  • Compound Administration:

    • Administer the vehicle, CPO-3, or Indomethacin orally (p.o.) using a gavage needle. The volume is typically 5-10 mL/kg.

  • Induction of Inflammation:

    • One hour after compound administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (w/v in sterile saline) into the sub-plantar region of the right hind paw of each animal.[19]

    • Inject 0.1 mL of sterile saline into the left hind paw to serve as an internal control.

  • Measurement of Paw Edema:

    • Measure the volume or thickness of both hind paws immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection) using a plethysmometer or calipers.[20]

    • The degree of edema is calculated as the increase in paw volume/thickness relative to the initial measurement at 0 hour.

    • The percentage inhibition of edema is calculated using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the vehicle-treated carrageenan group, and Vt is the average increase in paw volume in the drug-treated group.

  • (Optional) Biochemical and Histological Analysis:

    • At the end of the experiment (e.g., 5 hours), animals can be euthanized.

    • Paw tissue can be collected for histological analysis (to assess inflammatory cell infiltration) or homogenized to measure levels of inflammatory mediators like PGE₂, TNF-α, and myeloperoxidase (MPO) activity.[22]

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Hypothetical In Vitro Results for CPO-3

Treatment Group (RAW 264.7 cells)Nitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (Unstimulated)1.2 ± 0.355 ± 1230 ± 8100 ± 5
LPS (1 µg/mL) + Vehicle25.8 ± 2.13500 ± 2501800 ± 15098 ± 4
LPS + CPO-3 (1 µM)22.1 ± 1.93150 ± 2101650 ± 13099 ± 3
LPS + CPO-3 (10 µM)13.5 ± 1.11800 ± 160950 ± 8097 ± 5
LPS + CPO-3 (50 µM)6.8 ± 0.7750 ± 90420 ± 5096 ± 4
LPS + Dexamethasone (10 µM)5.2 ± 0.5620 ± 75350 ± 45101 ± 3
Data are presented as Mean ± SEM. p < 0.05 compared to LPS + Vehicle group.

Table 2: Hypothetical In Vivo Results for CPO-3

Treatment Group (Rats)Paw Edema (mL) at 3 hr% Inhibition of Edema
Vehicle + Carrageenan0.85 ± 0.07-
CPO-3 (10 mg/kg) + Carrageenan0.62 ± 0.0527.1%
CPO-3 (30 mg/kg) + Carrageenan0.41 ± 0.0451.8%
Indomethacin (10 mg/kg) + Carrageenan0.38 ± 0.0355.3%
Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle + Carrageenan group.

Interpretation: The hypothetical data suggest that CPO-3 dose-dependently inhibits the production of key inflammatory mediators in vitro without affecting cell viability. This in vitro activity translates to a significant, dose-dependent anti-inflammatory effect in an acute in vivo model, with an efficacy at 30 mg/kg comparable to the standard NSAID, Indomethacin.

Part 4: Trustworthiness & Self-Validating Systems

The integrity of the experimental results is paramount. The protocols described are designed as self-validating systems through the inclusion of critical controls:

  • Negative/Vehicle Controls: The vehicle control group (e.g., 0.1% DMSO in vitro, 0.5% CMC in vivo) is essential to ensure that the observed effects are due to the compound itself and not the solvent system. The unstimulated cell group provides a baseline for inflammatory marker levels.

  • Positive Controls: The use of a well-characterized anti-inflammatory drug, such as Dexamethasone (for in vitro) or Indomethacin (for in vivo), serves two purposes. First, it validates that the assay system is responsive and working correctly. Second, it provides a benchmark against which the potency of the test compound (CPO-3) can be compared.

  • Cytotoxicity Assessment: In all in vitro experiments, it is crucial to run a concurrent cell viability assay. This distinguishes a true anti-inflammatory effect from a false positive caused by compound-induced cell death, which would also lead to a reduction in secreted mediators.

  • Dose-Response Relationship: Demonstrating a clear dose-dependent effect, as shown in the hypothetical data, strengthens the evidence for a specific pharmacological activity and helps to rule out non-specific or off-target effects.

By rigorously applying these controls, researchers can generate trustworthy and reproducible data, providing a solid foundation for further pre-clinical development of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one as a potential anti-inflammatory therapeutic.

References

  • Abderrazak, A., et al. (2015). NLRP3 inflammasome: from a danger signal sensor to a regulatory node of oxidative stress and inflammatory diseases. Redox Biology, 4, 296-307. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences, 41(12), 1012-1021. [Link]

  • Mangan, M. S., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680-682. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558. [Link]

  • Mitchell, S., et al. (2016). A story of two halves: the diverse roles of IKKα and IKKβ in cancer. Oncogene, 35(24), 3085-3096. [Link]

  • Olatec Therapeutics LLC. (2023). Dapansutrile (OLT1177®). [Link]

  • Chen, L., et al. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204-7218. [Link]

  • Pahwa, R., et al. (2023). Chronic Inflammation. StatPearls Publishing. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 58(1), 5.4.1-5.4.7. [Link]

  • Liu, Y., et al. (2018). LPS-induced inflammation cell model. Bio-protocol, 8(20), e3036. [Link]

  • Hadrawi, K. K. (2013). Answer to "LPS-induced inflammation - can anyone help?". ResearchGate. [Link]

  • C-C, D., et al. (2015). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 10, 5707-5717. [Link]

  • Zhang, Z., et al. (2025). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Molecules, 30(19), 4789. [Link]

  • Sweet, M. J., & Hume, D. A. (1996). Endotoxin signal transduction in macrophages. Journal of Leukocyte Biology, 60(1), 8-26. [Link]

  • Kumar, R., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • NodThera. (n.d.). Pipeline. [Link]

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489. [Link]

  • Gáspár, R., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo [3,4-d]Pyridazinone Exert Anti-Inflammatory Activity. Journal of Inflammation Research, 14, 5715-5728. [Link]

  • Sokolsky, A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1795-1802. [Link]

  • Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 4065. [Link]

  • Kelley, N., et al. (2019). The NLRP3 Inflammasome: A Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 20(13), 3328. [Link]

  • Zahid, A., Li, B., & Jin, T. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. [Link]

Sources

Application

Western blot analysis for target engagement of HPK1 inhibitors

Application Note: Western Blot Analysis for Target Engagement of HPK1 Inhibitors Introduction & Biological Rationale Hematopoietic progenitor kinase 1 (HPK1, MAP4K1) has emerged as a premier target in immuno-oncology due...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Western Blot Analysis for Target Engagement of HPK1 Inhibitors

Introduction & Biological Rationale

Hematopoietic progenitor kinase 1 (HPK1, MAP4K1) has emerged as a premier target in immuno-oncology due to its function as a critical negative regulator of T cell receptor (TCR) signaling 1[1]. Upon TCR engagement, HPK1 is activated and directly phosphorylates the adaptor protein SLP76 at Serine 376 (Ser376) 2[2]. This specific phosphorylation event creates a docking site for 14-3-3 proteins, leading to the disassembly of the TCR signalosome and the dampening of T cell activation 3[3].

For scientists and drug development professionals, demonstrating proximal target engagement (TE) in cellular assays is a non-negotiable milestone. Because HPK1 directly phosphorylates SLP76, the dose-dependent reduction of p-SLP76 (Ser376) serves as the gold-standard pharmacodynamic biomarker for HPK1 inhibitors—a strategy currently utilized to validate efficacy in Phase 1 clinical trials 4[4].

G TCR TCR / CD28 Engagement ZAP70 ZAP-70 Activation TCR->ZAP70 HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates LAT LAT Signalosome ZAP70->LAT SLP76 SLP76 (Active) LAT->SLP76 Recruitment pSLP76 p-SLP76 (Ser376) Inactive State HPK1->pSLP76 Phosphorylates Ser376 Inhibitor HPK1 Inhibitor (Drug Candidate) Inhibitor->HPK1 Blocks kinase activity SLP76->pSLP76 14 14 pSLP76->14 _3_3 14-3-3 Binding & Complex Disassembly

HPK1-mediated negative feedback loop in TCR signaling and mechanism of inhibitor intervention.

Experimental Design & Causality (The "Why")

As a Senior Application Scientist, I emphasize that a robust TE assay is not just about executing steps; it is about controlling biological kinetics and biochemical stability. To build a self-validating system, every choice must be deliberate:

  • Cell Model Selection: Jurkat T cells are utilized for primary screening due to their robust, uniform TCR signaling machinery and high basal expression of SLP765[5].

  • Stimulation Kinetics: Phosphorylation of SLP76 is highly transient. We stimulate cells with anti-CD3/CD28 for exactly 15–30 minutes. Extending this window risks 14-3-3-mediated proteasomal degradation of SLP76, which artificially skews the p-SLP76 to Total SLP76 ratio 6[6].

  • Phosphatase Inhibition: Serine/threonine phosphatases (e.g., PP2A) are highly active in T cells. Lysis buffers must be supplemented with potent phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate, and β -glycerophosphate) immediately upon lysis to "freeze" the phosphorylation state7[7].

  • Antibody Specificity: Utilizing a highly specific monoclonal antibody, such as the Phospho-SLP-76 (Ser376) (E3G9U) Rabbit mAb, is non-negotiable to prevent cross-reactivity with other phosphorylated adaptors in the LAT signalosome 8[8].

Step-by-Step Protocol: p-SLP76 Target Engagement Assay

Workflow A Cell Culture (Jurkat / PBMCs) B Inhibitor Incubation (1-2 hrs) A->B C TCR Stimulation (anti-CD3/CD28) 15-30 mins B->C D Cell Lysis (RIPA + Phosphatase Inhibitors) C->D E SDS-PAGE & Western Blot D->E F Densitometry & IC50 Calculation E->F

Step-by-step experimental workflow for assessing HPK1 target engagement via p-SLP76 Western blot.

Step 1: Cell Culture & Inhibitor Treatment
  • Seed Jurkat cells at a density of 2×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Starve cells in 1% FBS for 2 hours prior to treatment to reduce basal kinase activity.

  • Treat cells with the HPK1 inhibitor in a 9-point dose-response curve (e.g., 10 µM down to 1 nM, 3-fold dilutions) 6[6]. Include a DMSO vehicle control (Positive Stimulation Control) and a DMSO unstimulated control (Negative Control).

  • Incubate for 1 to 2 hours at 37°C to allow for intracellular target binding.

Step 2: TCR Stimulation
  • Prepare a stimulation cocktail of cross-linking antibodies: 2 µg/mL anti-CD3 and 4 µg/mL anti-CD28, or use CD3/CD28 magnetic Dynabeads at a 1:1 bead-to-cell ratio 5[5].

  • Add the stimulation cocktail to all wells except the negative control.

  • Incubate at 37°C for exactly 20-25 minutes.

Step 3: Cell Lysis & Protein Extraction
  • Rapidly halt signaling by adding ice-cold PBS and centrifuging at 4°C (400 x g, 5 mins).

  • Resuspend the pellet in ice-cold RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail 7[7].

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the clarified supernatant.

Step 4: SDS-PAGE & Immunoblotting
  • Quantify protein using a BCA assay. Normalize all samples to 20 µg of total protein per lane.

  • Boil samples in 4x Laemmli buffer for 5 mins at 95°C.

  • Resolve proteins on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane (0.2 µm pore size recommended for optimal retention).

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature. (Crucial Causality: Avoid milk, as casein contains phosphoproteins that drastically increase background signal when using phospho-specific antibodies).

  • Probe with primary antibodies overnight at 4°C:

    • Anti-p-SLP76 (Ser376) (e.g., CST #76384) 8[8].

    • Anti-Total SLP76 (Internal Loading Control).

    • Anti-GAPDH or β -actin (System Control).

  • Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at RT, and develop using an ECL substrate 7[7].

Quantitative Analysis & Data Interpretation

A self-validating assay must mathematically prove that the reduction in p-SLP76 is due to target inhibition, not cell death or global protein degradation. Always normalize the p-SLP76 densitometry signal to the Total SLP76 signal for each respective lane before calculating the IC50.

Table: Expected Quantitative Metrics and Troubleshooting Parameters

ParameterExpected OutcomeTroubleshooting / Causality
Stimulation Window 5- to 10-fold increase in p-SLP76 (Ser376) over basalIf <3-fold, check the viability of Jurkat cells or increase anti-CD3/CD28 cross-linking efficiency 7[7].
Total SLP76 Levels Constant across all inhibitor concentrationsIf Total SLP76 decreases at high doses, the inhibitor may be inducing cytotoxicity or off-target degradation 6[6].
IC50 Value (Jurkat) Low nanomolar (e.g., 1-50 nM)Disconnects between biochemical Ki and cellular IC50 often indicate poor cell permeability or a high efflux ratio 7[7].
Signal-to-Noise Ratio High contrast, minimal background bandsHigh background indicates insufficient blocking or the erroneous use of milk instead of BSA for phospho-antibodies.

References

  • Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses. Nature Immunology / PubMed.
  • Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function. PLOS One.
  • Phospho-SLP-76 (Ser376) (E3G9U) Rabbit Monoclonal Antibody #76384. Cell Signaling Technology.
  • 751 Monotherapy results from an ongoing phase 1a dose escalation study of NDI-101150, a highly selective oral hematopoietic progenitor kinase 1 (HPK1) inhibitor. BMJ.
  • Technical Support Center: Overcoming Resistance to HPK1 Inhibition. BenchChem.
  • Measuring pSLP76 Levels After Hpk1-IN-33 Treatment: Application Notes and Protocols. BenchChem.
  • Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. PMC / NIH.
  • Release of serine/threonine-phosphorylated adaptors from signaling microclusters down-regulates T cell activation. Journal of Experimental Medicine / NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of pyridazinone derivatives

Welcome to the Pyridazinone Synthesis Support Center . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyridazinone Synthesis Support Center . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of pyridazin-3(2H)-one derivatives.

Pyridazinones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antihypertensives, anti-inflammatories, and enzyme inhibitors. However, synthesizing these derivatives—typically via the condensation of γ -keto acids with hydrazine followed by oxidative dehydrogenation—often presents significant yield bottlenecks. This guide dissects the causality behind these failures and provides self-validating protocols to ensure experimental success.

Core Synthetic Workflow

Workflow Keto γ-Keto Acid / Ester Cyclization Condensation & Cyclization (EtOH, Reflux, H+) Keto->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Dihydro 4,5-Dihydro-3(2H)-pyridazinone Cyclization->Dihydro -H2O Oxidation Oxidative Dehydrogenation (CuCl2, I2/DMSO, or Base) Dihydro->Oxidation Product Pyridazin-3(2H)-one (Final Product) Oxidation->Product -H2

Standard two-step synthesis workflow of pyridazin-3(2H)-ones from gamma-keto acids.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My yield is stalling at the linear hydrazone intermediate instead of forming the 4,5-dihydropyridazinone ring. How can I drive the cyclization to completion? The Causality: The initial nucleophilic attack of hydrazine on the ketone is rapid, forming the hydrazone. However, the subsequent intramolecular amidation (ring closure) requires overcoming a higher activation energy barrier to form the 6-membered ring. If the reaction is run at room temperature or without an acid catalyst, the linear hydrazone accumulates[1]. The Solution: You must increase the electrophilicity of the carboxylate/ester group. Add a catalytic amount of glacial acetic acid and reflux the mixture in ethanol. The acid protonates the carbonyl oxygen, making it highly susceptible to intramolecular nucleophilic attack by the secondary nitrogen of the hydrazone.

Q2: I am using Bromine in Acetic Acid (Br₂/AcOH) for the dehydrogenation step, but my yields are below 40% and I am seeing multiple impurities. What is happening? The Causality: While2[2], it is an aggressive electrophile. If your substrate contains electron-rich aromatic rings (e.g., a 6-phenyl substituent with methoxy groups), electrophilic aromatic bromination aggressively competes with the desired dehydrogenation. This leads to halogenated side products and drastically lowers the yield of the target molecule. The Solution: Switch to a milder, highly selective oxidant like Copper(II) chloride (CuCl₂) in acetonitrile.1[1], completely bypassing the electrophilic aromatic substitution pathway.

Q3: Can I avoid heavy transition metals entirely during the dehydrogenation step to simplify purification? The Causality: Yes. Transition metals like copper can complicate downstream purification, especially in drug development where heavy metal limits are strictly regulated. The Solution: Utilize an Iodine-catalyzed system in Dimethyl Sulfoxide (I₂/DMSO). In this metal-free protocol, 3[3], while catalytic iodine triggers the oxidative aromatization. This method provides moderate to excellent yields with broad functional group compatibility.

Part 2: Reagent Selection Matrix

To optimize the conversion of 4,5-dihydro-3(2H)-pyridazinones to fully aromatic pyridazinones, select the appropriate dehydrogenation reagent based on your substrate's functional groups.

Dehydrogenation ReagentOperating Temp (°C)Avg. Yield (%)Reaction TimeMechanistic PathwayKey Limitations / Side Reactions
Br₂ / AcOH 60–9040–702–4 hElectrophilic halogenation followed by eliminationHigh risk of aromatic bromination on electron-rich aryl substituents.
CuCl₂ / MeCN 80 (Reflux)75–902–6 hRadical C-chlorination / spontaneous HCl eliminationRequires stoichiometric copper; necessitates rigorous aqueous workup.
I₂ / DMSO 10080–954–12 hIodine-catalyzed oxidative aromatizationRequires high temperatures; unsuitable for highly volatile substrates.
Na-3-nitrobenzenesulfonate 10080–863–5 hBase-mediated oxidationRequires the substrate to be stable in hot, alkaline aqueous solutions.

Part 3: Validated Methodologies

The following protocols have been engineered to be self-validating systems . By observing specific physical and chemical shifts during the reaction, you can confirm mechanistic progression without needing to run continuous TLC or LC-MS checks.

Protocol A: Acid-Catalyzed Cyclization to 4,5-Dihydro-3(2H)-pyridazinone

Purpose: To ensure complete ring closure and prevent hydrazone stalling.

  • Preparation: Dissolve the γ -keto acid or ester (10.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add glacial acetic acid (1.0 mL). Causality: This lowers the activation energy for the subsequent amidation step.

  • Nucleophilic Addition: Slowly add hydrazine hydrate (15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Thermal Driving: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 to 6 hours.

  • Self-Validation Checkpoint (Cooling): Remove the flask from heat and allow it to cool to 4°C in an ice bath. Validation: The reaction mixture will transition from a homogeneous solution to a thick suspension. The precipitation of the solid product confirms successful cyclization, as the rigid 4,5-dihydropyridazinone ring is significantly less soluble in cold ethanol than the flexible linear hydrazone intermediate.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum.

Protocol B: Selective Dehydrogenation using Copper(II) Chloride

Purpose: To aromatize the dihydropyridazinone without halogenating sensitive side-chains.

  • Preparation: Suspend the 4,5-dihydropyridazinone (5.0 mmol) in anhydrous acetonitrile (25 mL). Causality: Acetonitrile effectively solvates the Cu(II) species and stabilizes the radical intermediates during the C-chlorination phase.

  • Reagent Addition: Add anhydrous Copper(II) chloride (15.0 mmol, 3.0 eq) to the suspension.

  • Self-Validation Checkpoint (Initiation): Upon addition, the solution will immediately turn a dark green/brown color, indicating active Cu(II) coordination with the substrate.

  • Reaction: Reflux the mixture at 80°C for 3 to 5 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint (Completion): Monitor the color of the suspension. Validation: The initial dark green/brown color will progressively shift, and a pale yellow/white precipitate will form. This visual shift confirms the stoichiometric reduction of Cu(II) to Cu(I) chloride (which is insoluble), directly correlating with the successful dehydrogenation of your substrate.

  • Quenching & Extraction: Pour the mixture into ice water (100 mL) to quench. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure pyridazin-3(2H)-one.

References

  • Synthesis and chemistry of pyridazin-3(2H)
  • (PDF)
  • Iodine-Mediated Facile Dehydrogenation of Dihydropyridazin-3(2H)

Sources

Optimization

Technical Support Center: Diagnosing and Minimizing Kinase Inhibitor Off-Target Effects

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with a common paradox: a kinase inhibitor that exhibits exquisite low-nanomolar potency...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with a common paradox: a kinase inhibitor that exhibits exquisite low-nanomolar potency in a biochemical assay suddenly requires micromolar concentrations to induce a cellular phenotype—often bringing a host of off-target toxicities with it.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind off-target effects in cell-based assays and provide self-validating workflows to ensure your phenotypic data is driven by true target engagement, rather than polypharmacology.

Diagnostic FAQs: Deconstructing the Disconnect

Q1: Why does my kinase inhibitor show a 1 nM IC₅₀ in biochemical assays, but requires 2 µM to show a cellular phenotype? The Causality: This disconnect is primarily driven by intracellular ATP competition and membrane permeability. Biochemical kinase assays are typically run at artificially low ATP concentrations (10–100 µM) to easily measure Ki​ . However, in live cells, intracellular ATP concentrations range from 1 to 5 mM. Because the vast majority of kinase inhibitors are Type I or Type II ATP-competitive molecules, they must compete with this massive intracellular ATP pool, drastically shifting the apparent cellular EC₅₀[1]. Additionally, serum protein binding in culture media (e.g., to albumin) reduces the free fraction of the drug, further dampening cellular potency.

Q2: I observe a strong apoptotic phenotype at 5 µM, but my target's expected cellular EC₅₀ is 50 nM. Is this an on-target effect? The Causality: It is highly likely to be an off-target effect. The ATP-binding pocket is highly conserved across the ~518 human kinases. When you dose a cell at 100x the EC₅₀ of the primary target, the inhibitor saturates the intended kinase and begins engaging lower-affinity secondary kinases (polypharmacology). According to the , a high-quality chemical probe should be used at concentrations closely matching its cellular EC₅₀, and generally should not exceed 10 µM to avoid non-specific toxicity[2].

Q3: How can I definitively distinguish between on-target biology and scaffold-specific toxicity? The Causality: Phenotypic readouts (like cell death or arrest) are not proof of mechanism. To isolate on-target effects, you must build a self-validating system using orthogonal chemistry. First, test a structurally unrelated inhibitor against the same target; if the phenotype is on-target, both distinct chemotypes will reproduce it. Second, utilize an inactive analog—a compound with the identical core scaffold but a minor structural tweak that abolishes binding to the primary kinase. If the inactive analog still causes cell death, your phenotype is driven by off-target scaffold toxicity[3].

Quantitative Data Matrix: The Potency Shift

To illustrate how target selectivity degrades as concentrations increase, the following table summarizes the disconnect between cell-free biochemical potency and live-cell target engagement for common kinase inhibitors[1].

InhibitorPrimary Target(s)Cell-Free Biochemical IC₅₀Live-Cell Target Engagement EC₅₀Common Off-Targets Activated at High Cellular Doses
Dasatinib BCR-ABL / SRC< 1 nM~10 – 50 nMc-KIT, EphA2, PDGFRβ
Foretinib MET / VEGFR2~1 nM~100 nM>50 kinases (e.g., AXL, TIE2)
CX-4945 CK2~1 nM~150 nMCDK family (CDK4/6)
TPKI-39 DDR2~10 nM> 500 nMPDGFRB

Workflow Visualization: Diagnosing Off-Target Effects

To standardize your approach to unexpected cellular phenotypes, follow this logical diagnostic workflow.

Caption: Logical workflow for diagnosing and validating on-target vs. off-target cellular phenotypes.

Validated Experimental Protocols (Self-Validating Systems)

To prove that your inhibitor is actually binding the intended kinase inside a living cell before it triggers a phenotype, you must utilize biophysical target engagement assays. Below are the two gold-standard methodologies.

Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay relies on Bioluminescence Resonance Energy Transfer (BRET). A target kinase is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer binds the kinase, generating a BRET signal. When your unlabeled inhibitor enters the cell and binds the kinase, it competitively displaces the tracer, causing a quantitative loss of BRET signal[4].

Step-by-Step Methodology (Adherent Format):

  • Cell Seeding: Plate HEK293 cells at 2×104 cells/well in a 96-well tissue culture-treated plate.

  • Transfection: Transfect cells with the Kinase-NanoLuc® fusion vector using a standard lipid-based reagent. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add the optimized concentration of the NanoBRET™ Tracer (typically near its Kd​ ) to the cells.

  • Inhibitor Titration: Add your test kinase inhibitor in a 10-point serial dilution (e.g., 10 µM down to 0.1 nM). Incubate for 2 hours to allow intracellular equilibration.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate. Read the plate on a multimode luminometer equipped with appropriate filters (Donor: 460nm, Acceptor: 618nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against inhibitor concentration to determine the intracellular EC₅₀.

Self-Validation Checkpoint: If your inhibitor is broadly cytotoxic, it will kill the cells, causing the raw NanoLuc donor signal to plummet. Because BRET is a ratio, a dropping denominator can create artifactual curves. Always check the raw donor luminescence. If the donor signal drops by >20% at high doses, the apparent target engagement is confounded by off-target cytotoxicity.

Caption: Mechanism of NanoBRET target engagement: unlabeled inhibitors displace fluorescent tracers.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free biophysical technique. The causality relies on thermodynamics: when a small molecule binds to a folded kinase, it restricts the protein's conformational flexibility, thereby increasing the thermal energy required to denature it. This results in a measurable shift in the protein's melting temperature ( Tm​ )[5].

Step-by-Step Methodology:

  • Compound Treatment: Treat live, adherent cells (e.g., A431 or HeLa) in 6-well plates with your kinase inhibitor at the phenotypic dose (e.g., 1 µM) or a DMSO vehicle control for 1–2 hours.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermocycler, followed by immediate cooling on ice.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant (containing the remaining soluble, folded kinase). Quantify the soluble target protein via quantitative Western blot or high-content immunofluorescence[5].

  • Analysis: Plot the normalized soluble protein against temperature to generate a melt curve. A rightward shift ( ΔTm​>2°C ) in the inhibitor-treated sample confirms target engagement.

Self-Validation Checkpoint: A single temperature shift is insufficient to prove specific engagement. A self-validating CETSA requires an Isothermal Dose-Response Fingerprint (ITDRF) . Hold the thermocycler at the Tagg​ (the temperature where 70% of the vehicle-treated kinase is denatured) and titrate your inhibitor. You must observe a dose-dependent stabilization of the kinase that mathematically correlates with the cellular EC₅₀ of your phenotypic assay.

References

  • Chemical Probes Portal (2025). A Decade of Advancing Bioscience: The Chemical Probes Portal Celebrates Ten Years. Chemical Probes Portal. Available at: [Link]

  • Klaeger, S. et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Massey, A. J. (2018). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS One. Available at:[Link]

  • Workman, P. (2017). Call to bioscientists: choose and use your chemicaI probes very carefully. The Institute of Cancer Research. Available at:[Link]

Sources

Troubleshooting

Overcoming poor bioavailability of pyridazinone-based therapeutics in vivo

Welcome to the Technical Support Center for pyridazinone-based drug development. Pyridazinone derivatives are versatile pharmacophores utilized in the design of PI3Kδ inhibitors, EGFR inhibitors, and soluble epoxide hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyridazinone-based drug development. Pyridazinone derivatives are versatile pharmacophores utilized in the design of PI3Kδ inhibitors, EGFR inhibitors, and soluble epoxide hydrolase (sEH) inhibitors. However, their clinical translation is frequently derailed by poor in vivo bioavailability. This guide provides mechanistic troubleshooting, self-validating protocols, and actionable solutions to overcome the primary ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks associated with this scaffold.

Module 1: Overcoming Poor Aqueous Solubility

Q: My pyridazinone-based EGFR inhibitor precipitates in standard aqueous vehicles, resulting in erratic oral absorption and low plasma exposure. How can I improve its solubility without altering the active pharmacophore?

A: Pyridazinone cores often exhibit high planarity, which promotes strong intermolecular hydrogen bonding and results in a high crystal lattice energy. When structural modification is not feasible, nanoformulation is the most effective strategy. Formulating the compound into Solid-Lipid Nanoparticles (SLNs) or Lipid-Polymer Hybrid Nanoparticles (LPHNPs) bypasses the dissolution rate-limiting step by presenting the drug in a pre-solubilized, high-surface-area lipid matrix. Recent studies demonstrate that pyrazolo-pyridazine derivatives formulated into SLNs and LPHNPs not only improve solubility but significantly enhance target inhibition[1].

Protocol: Emulsification Solvent Evaporation for Pyridazinone SLNs

Causality & Validation: This method utilizes dichloromethane (DCM) to completely disrupt the pyridazinone crystal lattice. The poloxamer surfactant prevents lipid coalescence during solvent evaporation, ensuring a monodisperse nanoparticle population. The system validates itself if the final lyophilized powder completely reconstitutes in aqueous media without visible precipitation.

  • Lipid Phase Preparation : Dissolve 100 mg of a solid lipid (e.g., Suppocire) in 3 mL of dichloromethane (DCM)[1].

  • Drug Incorporation : Dissolve 10 mg of the pyridazinone hit compound in 3 mL of DCM. Combine this with the lipid phase[1].

  • Aqueous Phase Preparation : Prepare 10 mL of a 3% w/v Poloxamer aqueous solution[1].

  • Emulsification : Add the lipid-drug phase dropwise into the aqueous phase under continuous high-speed stirring (e.g., 10,000 rpm using a tissue homogenizer) for 2 hours[1].

  • Solvent Evaporation & Recovery : Allow the DCM to evaporate completely at room temperature. Collect the SLNs via ultracentrifugation, wash with deionized water to remove excess surfactant, and lyophilize.

Data Presentation: Impact of Nanoformulation on Pyridazinone Activity

The table below summarizes the quantitative improvement in target engagement when a poorly soluble pyridazinone derivative is formulated into nanocarriers[1].

Formulation TypeEGFR IC₅₀ (µM)CDK-2/Cyclin A2 IC₅₀ (µM)Encapsulation Efficiency
Free Compound 4 0.3910.550N/A
4-SLNs (Solid-Lipid) 0.0880.180> 85%
4-LPHNPs (Hybrid) 0.0960.220> 80%

Module 2: Mitigating Rapid Metabolism & High Efflux

Q: My pyridazinone lead compound shows excellent in vitro target engagement but fails in vivo due to a high efflux ratio (P-gp substrate) and rapid hepatic clearance. What structural strategies can rescue this?

A: The pyridazinone ring contains hydrogen bond acceptors that frequently interact with P-glycoprotein (P-gp) efflux transporters. Furthermore, exposed polar groups (like amides or unsubstituted nitrogens) are highly susceptible to N-glucuronidation and oxidation.

  • Strategy 1: Ester Prodrugs. Masking polar groups via esterification reduces the hydrogen-bonding potential, thereby decreasing P-gp recognition and improving intestinal permeability. Ester prodrugs of pyridazinone-based alpha4 integrin antagonists have been shown to significantly enhance oral bioavailability in rodent models, as the ester is rapidly cleaved by plasma esterases post-absorption[2].

  • Strategy 2: Steric Shielding. If the compound is a PI3Kδ inhibitor, modifying the exit vectors (R1 and R2 positions on the pyridazinone core) with bulkier, lipophilic groups (e.g., replacing a benzyl group with a cyclopentyl group) can sterically hinder metabolic enzymes while maintaining target affinity[3].

Protocol: Assessing P-gp Efflux Reversal (Self-Validating Caco-2 Assay)

Causality & Validation: To definitively prove that poor permeability is P-gp mediated (and not due to poor passive diffusion), you must measure the apparent permeability ( Papp​ ) in the presence and absence of a specific P-gp inhibitor. A collapse of the efflux ratio confirms the mechanism.

  • Cell Culture : Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing : Apply the pyridazinone compound (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Inhibition Control (Validation Step) : In a parallel set of wells, co-incubate the compound with 2 µM elacridar (a potent P-gp/BCRP inhibitor)[3].

  • Sampling & Analysis : Sample the receiver chambers at 30, 60, and 120 minutes. Quantify drug concentration via LC-MS/MS.

  • Data Interpretation : Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 that collapses to ~1.0 in the presence of elacridar confirms P-gp liability, justifying a prodrug or structural shielding approach[3].

Module 3: Balancing Lipophilicity for Target Engagement

Q: When I increase the lipophilicity of my pyridazinone compound to improve permeability, its aqueous solubility drops to unassayable levels. How do I find the "sweet spot"?

A: This is the classic "molecular obesity" problem. Instead of universally increasing lipophilicity (LogP), focus on reducing the number of hydrogen bond donors (HBDs) or utilizing bioisosteric replacements. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, incorporating a pyridazinone ring alongside a urea group yielded compounds (e.g., FP9) that achieved an optimal balance of metabolic stability and solubility, resulting in an exceptional oral bioavailability (F = 78%)[4].

Troubleshooting Workflow Visualization

G Hit Identify Pyridazinone Hit (Poor Bioavailability) Assess Assess PK Bottleneck (In Vitro ADME) Hit->Assess Solubility Poor Aqueous Solubility (<10 µg/mL) Assess->Solubility Metabolism Rapid Metabolism (High Hepatic Clearance) Assess->Metabolism Permeability Low Permeability / High Efflux (P-gp Substrate) Assess->Permeability Nano Formulation: SLNs & LPHNPs Solubility->Nano Prodrug Chemistry: Ester Prodrugs Metabolism->Prodrug Structural Chemistry: Steric Shielding & Bioisosteres Metabolism->Structural Permeability->Structural Validation In Vivo PK Validation (Improved AUC & F%) Nano->Validation Prodrug->Validation Structural->Validation

Decision-tree workflow for diagnosing and resolving pyridazinone bioavailability bottlenecks.

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Technical Support Center: Dose-Response Analysis for Inhibitor Toxicity

Welcome to the Assay Development & Screening Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting high-throughput inhibitor toxicity screens.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development & Screening Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting high-throughput inhibitor toxicity screens. Below, you will find quantitative reference tables, a self-validating experimental protocol, workflow visualizations, and advanced troubleshooting FAQs to ensure the scientific integrity of your dose-response data.

Quantitative Assay Design & Diagnostics

To ensure reproducible curve fitting and reliable IC50 calculations, your experimental design must adhere to strict quantitative boundaries. Use the tables below to benchmark your assay parameters and troubleshoot nonlinear regression outputs.

Table 1: Optimal Parameters for 384-Well Viability Screens
ParameterRecommended TargetScientific Rationale
Serial Dilution Factor 3-fold (Half-log)Captures the full sigmoidal transition across 3 to 4 logarithmic decades of concentration.
Data Points per Curve 10 points minimumEnsures statistically robust definition of both the top (100%) and bottom (0%) plateaus.
Final DMSO Concentration ≤ 0.5% (Constant)Minimizes solvent-induced baseline toxicity while maintaining hydrophobic compound solubility.
Cell Seeding Density 1,000 – 5,000 cells/wellEnsures cells remain in the logarithmic growth phase throughout a 72-hour incubation period.
Table 2: Nonlinear Regression Diagnostic Thresholds
Diagnostic MetricIdeal RangeTroubleshooting Action if Out of Bounds
R-squared ( R2 ) > 0.95Inspect raw data for pipetting errors, edge effects, or compound precipitation.
Hill Slope (Slope Factor) 0.8 to 1.2If > 1.5, test compound for colloidal aggregation or non-specific membrane disruption.
Bottom Plateau < 5% ViabilityIf > 20%, the compound is either cytostatic or limited by solubility. Use Absolute IC50 fitting.

Core Methodology: Self-Validating Protocol for CellTiter-Glo Viability Assays

This protocol utilizes an ATP-dependent luminescence readout to determine cell viability[1]. To ensure trustworthiness, every phase of this protocol acts as a self-validating system with built-in quality control gates.

Step 1: Cell Seeding & Thermal Equilibration

  • Action: Seed cells (e.g., 2,000 cells/well) in 40 µL of culture media into the inner wells of a 384-well plate. Fill the outermost perimeter wells with sterile PBS.

  • Validation Gate: Run a parallel cell titration plate (500 to 10,000 cells/well) to confirm that your chosen seeding density falls strictly within the linear detection range of the luminometer[1].

  • Causality: Before placing the plate in the 37°C incubator, leave it at room temperature for 1 hour. The outer wells of a microtiter plate reach 37°C more rapidly than inner wells; this room-temperature pre-incubation dissipates the thermal gradient, preventing the "edge effect" that alters peripheral cell metabolism[2].

Step 2: Compound Dilution & Treatment

  • Action: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Dilute this 1:200 in culture media to create 2X treatment stocks (0.5% DMSO). Add 40 µL of the 2X stock to the cells.

  • Validation Gate: You must include three critical controls:

    • Vehicle Control (0.5% DMSO + cells) to define 100% viability.

    • Positive Control (10 µM Staurosporine + cells) to define 0% viability.

    • Compound Background Control (Highest compound dose + media + assay reagent, no cells ) to validate that the compound does not auto-luminesce.

  • Causality: Maintaining a strict, constant DMSO concentration (e.g., 0.5%) across all dose points is critical because fluctuating solvent levels will introduce baseline metabolic toxicity, skewing the IC50 curve.

Step 3: Assay Readout

  • Action: After 48-72 hours of incubation, remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo reagent, shake for 2 minutes, and incubate for 10 minutes before reading luminescence.

  • Causality: The luciferase enzyme in the assay reagent is highly temperature-dependent. Reading plates straight from the incubator causes uneven cooling during the read, leading to thermal gradients and erratic luminescence[3]. Shaking ensures complete physical cell lysis, releasing all intracellular ATP for the reaction.

Workflow Visualization

DoseResponseWorkflow Step1 1. Cell Seeding & Equilibration (Mitigate Thermal Gradients) Step2 2. Compound Serial Dilution (Maintain Constant DMSO) Step1->Step2 Step3 3. Target Incubation (48-72h duration) Step2->Step3 Step4 4. Viability Readout (ATP-dependent Luminescence) Step3->Step4 Step5 5. Data Normalization (0% and 100% Controls) Step4->Step5 Step6 6. Nonlinear Regression (Calculate IC50 & Hill Slope) Step5->Step6

Workflow for high-throughput dose-response inhibitor toxicity screening.

Troubleshooting Guides & FAQs

Q1: Why is the standard deviation so high across my replicates, particularly on the outer wells of the plate? A: You are experiencing the Edge Effect .

  • Causality: When a cold or room-temperature plate is placed into a 37°C incubator, the outermost wells heat up significantly faster than the inner wells. This temperature differential alters cell proliferation rates and metabolism at the edges[2]. Furthermore, outer wells are highly susceptible to media evaporation over a 72-hour incubation, which concentrates nutrients and salts, stressing the cells.

  • Solution: Allow plates to incubate at room temperature for 1 hour prior to placing them in the 37°C incubator to dissipate the thermal gradient[2]. Additionally, fill the outermost perimeter wells with sterile PBS or media instead of using them for experimental data.

Q2: My dose-response curve does not reach a bottom plateau (0% viability). How do I calculate an accurate IC50? A: You are dealing with Incomplete Inhibition .

  • Causality: The compound may be cytostatic rather than cytotoxic, or its physical solubility limit prevents you from dosing high enough to achieve a fully inhibitory concentration.

  • Solution: Do not rely on a standard Relative IC50 calculation. A Relative IC50 finds the halfway point between the top and bottom of your specific data points; if the curve lacks a bottom plateau, this value will be mathematically undefined or highly inaccurate[4]. Instead, calculate an Absolute IC50 by constraining the bottom parameter of your nonlinear regression model to a baseline defined by your Positive Control (e.g., 100% dead cells via Staurosporine)[5].

Q3: The Hill slope of my dose-response curve is extremely steep (>1.5). What does this indicate about my inhibitor? A: A steep Hill slope is a classic hallmark of Colloidal Aggregation or non-specific toxicity.

  • Causality: A well-behaved inhibitor with 1:1 target stoichiometry typically yields a Hill slope near 1.0, spanning two orders of magnitude[6]. If the slope is >1.5, the compound is likely forming colloidal aggregates (micelles) at higher concentrations. These aggregates non-specifically disrupt cell membranes or sequester proteins, causing a sudden, precipitous drop in viability rather than a targeted pharmacological response[6].

  • Solution: Flag the compound as a potential false positive (SCAM: Small, Colloidally Aggregating Molecule). In biochemical assays, you can add a non-ionic detergent (e.g., 0.01% Triton X-100) to disperse these aggregates and verify if the activity is real[6].

Q4: I am observing >100% cell viability at my highest compound concentrations compared to the vehicle control. Why? A: This is usually caused by Compound Precipitation or Direct Chemical Interference .

  • Causality: At high micromolar concentrations, hydrophobic compounds often precipitate out of the aqueous culture media. These micro-precipitates can physically scatter light in the plate reader, artificially inflating the luminescence or absorbance signal[7]. Alternatively, the compound itself may be chemically reducing the assay reagent (more common in MTT or resazurin assays than ATP assays), leading to a false positive signal for viability[7].

  • Solution: Visually inspect the high-dose wells under a microscope for crystalline precipitates. Always rely on your Compound Background Control (compound + media + reagent, no cells) to subtract any auto-luminescence or chemical interference from your final calculations[7].

References

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. nih.gov.
  • Chapter 17: “So You Want to Run a High-throughput Screen: Do You Know How Much That Costs?”. rsc.org.
  • Troubleshooting Cell Viability Issues with High Concentrations of Test Compounds. benchchem.com.
  • 50% of what? How exactly are IC50 and EC50 defined?. graphpad.com.
  • Equation: Absolute IC50. graphpad.com.
  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. nih.gov.
  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. acs.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Cell Toxicity with Small Molecule Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the common challenge of unexpected cytotoxicity when working with small...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the common challenge of unexpected cytotoxicity when working with small molecule kinase inhibitors. The information provided here is curated to offer not only troubleshooting steps but also the underlying scientific rationale to empower your experimental decisions.

I. Initial Assessment: Is It True Cytotoxicity?

The first step in troubleshooting is to confirm that the observed cell death is a direct result of your kinase inhibitor and not an artifact of your experimental setup.

Q1: I'm observing widespread cell death in my culture after treatment with a new kinase inhibitor. What should be my immediate first steps?

A1: It's crucial to systematically rule out common sources of experimental error before delving into complex biological mechanisms.[1] Here’s a checklist to begin:

  • Confirm Compound Integrity: Verify the identity, purity, and concentration of your kinase inhibitor stock solution. Impurities or degradation products can be a hidden source of toxicity.[1]

  • Dose-Response Evaluation: High concentrations of any compound can induce non-specific effects.[1] Perform a dose-response experiment to ascertain if the observed toxicity is concentration-dependent. This will help in identifying a potential therapeutic window.

  • Solvent Toxicity Control: Ensure the final concentration of your solvent (e.g., DMSO) is below the tolerance threshold for your specific cell line. Always include a vehicle-only control in your experiments to account for any solvent-induced effects.[1][2]

  • Cell Health and Density Verification: The health, passage number, and seeding density of your cells can significantly impact their sensitivity to chemical agents.[1][3] Ensure consistency across all your experimental plates.

Q2: My vehicle control also shows some toxicity. What could be the issue?

A2: If you're observing toxicity in your vehicle control, the problem likely lies with your solvent or cell culture conditions.

  • Solvent Concentration: The most common culprit is a high concentration of the solvent, such as DMSO. Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.

  • Solvent Purity: Ensure you are using a high-purity, cell culture-grade solvent. Lower-grade solvents may contain toxic impurities.

  • Media Stability: Some components in cell culture media can degrade over time or when exposed to light, producing toxic byproducts. Ensure your media is fresh and properly stored.

II. Differentiating On-Target vs. Off-Target Toxicity

Once you've confirmed that the cytotoxicity is indeed caused by your kinase inhibitor, the next critical step is to determine if this is a result of inhibiting the intended target (on-target) or other unintended kinases (off-target).[4]

Q3: How can I distinguish between on-target and off-target cytotoxicity?

A3: This is a fundamental question in kinase inhibitor research. A multi-pronged approach is the most reliable way to dissect the cause of toxicity:

  • Use a Structurally Unrelated Inhibitor: If a second, structurally different inhibitor targeting the same kinase recapitulates the cytotoxic phenotype, it strongly suggests an on-target effect.[5] Conversely, if the toxicity is unique to your initial compound, an off-target effect is more likely.[5]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target kinase.[5] If the cells become resistant to your inhibitor's toxicity, it confirms an on-target mechanism.

  • Rescue Experiments: If the inhibited pathway is known, try to "rescue" the cells by providing a downstream product of the pathway or by overexpressing the target protein.[6] Successful rescue points towards an on-target effect.

Q4: What if the toxicity is on-target but still undesirable, for instance, in a non-cancerous cell line?

A4: This scenario indicates that the target kinase may play a crucial role in the survival of that particular cell type. This is a significant finding and has implications for the therapeutic window of your inhibitor. Many kinases are critical for the normal function of cells like cardiomyocytes.[7] For example, inhibition of c-Abl, a target in some cancers, was later found to have a survival function in cardiomyocytes, explaining unforeseen cardiotoxicity.[8]

Visualizing the Logic: On-Target vs. Off-Target Troubleshooting Workflow

A Unexpected Cytotoxicity Observed B Confirm with Structurally Unrelated Inhibitor A->B C Phenotype Reproduced? B->C D Likely On-Target Effect C->D Yes E Likely Off-Target Effect C->E No F Perform Genetic Knockdown (siRNA/CRISPR) of Target E->F G Cells Become Resistant? F->G H Confirms On-Target Toxicity G->H Yes I Indicates Off-Target Toxicity G->I No cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Kinase Inhibitor B Target Kinase (e.g., BRAF) A->B E Off-Target Kinase (e.g., a survival kinase) A->E C Downstream Signaling (e.g., MEK/ERK) B->C Inhibition D Desired Therapeutic Effect (e.g., Anti-proliferation) C->D F Mitochondrial Integrity E->F Inhibition G Caspase Activation F->G H Apoptosis & Cytotoxicity G->H

Caption: On-target vs. a hypothetical off-target signaling pathway.

IV. Experimental Protocols

Here are detailed protocols for key assays mentioned in this guide.

Protocol 1: Caspase-3/7 Activation Assay (Luminescent)

This protocol is for a common plate-based assay to measure effector caspase activity.

  • Cell Seeding: Seed cells in a 96-well, white-walled plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your kinase inhibitor and appropriate controls (vehicle and a known apoptosis inducer like staurosporine). Incubate for the desired time period (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Assay: Allow the plate and reagent to equilibrate to room temperature. Add the caspase-glo 3/7 reagent to each well (typically a 1:1 volume ratio with the cell culture medium).

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control to determine the fold-change in caspase activity.

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

This protocol outlines a method to assess mitochondrial health.

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with your kinase inhibitor and controls. Include a known mitochondrial depolarizing agent (e.g., FCCP) as a positive control.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the media from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Washing: Gently wash the cells with assay buffer to remove the excess JC-1 dye.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader. Read the red fluorescence (J-aggregates, healthy mitochondria) at ~585 nm emission and the green fluorescence (JC-1 monomers, depolarized mitochondria) at ~529 nm emission. [9]7. Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization. [9]

V. Data Summary Table

Kinase Inhibitor ClassCommon Off-Target ToxicitiesPotential Mechanism
Tyrosine Kinase Inhibitors (TKIs) Cardiotoxicity, Hypertension [4][8]Inhibition of kinases essential for cardiomyocyte survival and vascular function. [7][8]
Broad-Spectrum Inhibitors (e.g., Staurosporine) General CytotoxicityPromiscuous binding to a wide range of kinases, including those vital for cell survival. [10]
Irreversible Inhibitors Off-target covalent modificationCan react with unintended cysteine-containing proteins, leading to toxicity. [11]

VI. Frequently Asked Questions (FAQs)

Q: Can I perform a kinome-wide screen to identify off-targets? A: Yes, commercial services are available that can screen your compound against a large panel of kinases (often >400). [12]This is a powerful way to generate a selectivity profile and identify potential off-targets. [12][13] Q: My inhibitor is highly selective in biochemical assays but still toxic in cells. Why? A: Several factors could be at play. The intracellular concentration of your inhibitor might be much higher than in the biochemical assay, leading to engagement of lower-affinity off-targets. Alternatively, the toxicity could be due to a non-kinase off-target or disruption of a kinase-scaffolding function that is independent of its catalytic activity. [14] Q: How can I mitigate the off-target toxicity of my inhibitor? A: If the off-target is known, you can try to re-engineer your compound to improve its selectivity. Another strategy is to use the lowest effective concentration of your inhibitor to minimize off-target engagement. [5] Q: Are there computational tools that can predict off-target effects? A: Yes, in silico methods, such as molecular docking and sequence alignment, can be used to predict potential off-target interactions. However, these predictions should always be validated experimentally. [15]

References

  • Force, T., & Kolaja, K. L. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology. [Link]

  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). [Link]

  • Will, Y., et al. (2013). Mechanisms of Cardiotoxicity Associated with Tyrosine Kinase Inhibitors in H9c2 Cells and Mice. Toxicological Sciences. [Link]

  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Warrier, T., et al. (2018). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. mSphere. [Link]

  • Adan, A., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry. [Link]

  • Force, T., & Kolaja, K. L. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology. [Link]

  • Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. [Link]

  • Wodicka, L. M., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology. [Link]

  • Tocchetti, C. G., et al. (2019). Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer. Cancers. [Link]

  • Force, T., et al. (2007). Cardiotoxicity induced by tyrosine kinase inhibitors. Expert Opinion on Drug Safety. [Link]

  • Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal Transduction and Targeted Therapy. [Link]

  • Tanramluk, D., et al. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Molecular Biology. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology. [Link]

  • Samrot, A. V., et al. (2025). In vitro cell-based assays to test drugs – A Review. Applied Chemical Engineering. [Link]

  • Adan, A., et al. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry. [Link]

  • Tanemura, S., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

  • Vogt, M., & Bajorath, J. (2017). Promiscuity of inhibitors of human protein kinases at varying data confidence levels and test frequencies. RSC Advances. [Link]

  • Robarge, K. D., et al. (2012). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. PLoS ONE. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Hasinoff, B. B., & Patel, D. (2011). Cardiotoxicity Associated with Targeting Kinase Pathways in Cancer. Toxicological Sciences. [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Yu, C., & Krystal, G. W. (2004). Kinase Inhibitors and Cytotoxic Drug Resistance. Clinical Cancer Research. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Common Issues in Drug Toxicity Testing. [Link]

  • Versele, M., & Lyssikatos, J. P. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Nature Chemical Biology. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Wang, A., et al. (2021). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. [Link]

  • Musso, L., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International Journal of Molecular Sciences. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Fallahi-Sichani, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cell Systems. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Fused Pyridazine Compounds

Welcome to the Process Chemistry Technical Support Center. This guide is designed for scientists and drug development professionals transitioning fused pyridazine pharmacophores (e.g., imidazo[1,2-b]pyridazines and pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for scientists and drug development professionals transitioning fused pyridazine pharmacophores (e.g., imidazo[1,2-b]pyridazines and pyrrolo[2,3-d]pyridazines) from milligram-scale medicinal chemistry discovery to kilogram-scale pilot production.

Scaling up these nitrogen-rich heterocycles introduces unique challenges, including the decomposition of unstable intermediates over prolonged reaction times, exothermic hazards during cyclodehydration, and the need to eliminate transition-metal catalysts to meet stringent impurity control strategies.

Workflow A Discovery Route (mg scale) B Route Scouting & Hazard Assessment A->B C Reaction Optimization (CSTR / Biocatalysis) B->C D Workup & Purification (Crystallization) C->D E Pilot Scale Execution (kg scale) D->E

Workflow for fused pyridazine scale-up from discovery to pilot execution.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: Why do our yields drop significantly when scaling up transition-metal catalyzed cross-couplings for imidazo[1,2-b]pyridazines? A1: In discovery chemistry, metal-catalyzed couplings (e.g., asymmetric hydrogenations or Buchwald-Hartwig aminations) are standard. However, at scale, the physical limitations of batch reactors (poor mixing and heat transfer) drastically increase reaction times. This prolonged exposure leads to the decomposition of unstable intermediates. Case Study: During the scale-up of the IL-17A inhibitor LY3509754, an asymmetric hydrogenation route saw yields plummet from 97% to 38% at just a 10-gram scale because the intermediate enamine decomposed over the 2-day reaction period required for complete conversion[Yang et al., 2025][1]. Solution: Transition to continuous flow or biocatalysis. The LY3509754 process successfully eliminated the unstable enamine by utilizing a Continuous Stirred-Tank Reactor (CSTR) paired with an ω -transaminase biocatalyst, effectively minimizing intermediate residence time and restoring yields[1][2].

Q2: How can we avoid toxic organochlorine solvents and expensive metal catalysts when synthesizing 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid? A2: The traditional synthesis route for this key intermediate in the SMA drug Risdiplam relies heavily on metal-complex catalyzed reactions and toxic environmental pollutants[Korenev et al., 2025][3]. Solution: Implement a metal-free heterocyclization approach. A recently developed, highly scalable protocol constructs the imidazo[1,2-b]pyridazine core by reacting ethyl 6-amino-5-methylpyridazine-3-carboxylate directly with chloroacetone in toluene[3][4]. This eliminates the need for hard-to-regenerate catalysts, avoids strict methane formation control, and bypasses chromatographic purification[3].

Q3: We are observing poor regioselectivity during the cyclization of 3-amino-6-chloropyridazine with α -haloketones. How do we control this? A3: The cyclization to form imidazo[1,2-b]pyridazines can occur at either the N1 or N2 of the pyridazine ring. Regioselectivity is governed by the balance between kinetic and thermodynamic control. Kinetic control (lower temperatures, polar aprotic solvents) favors initial alkylation at the more nucleophilic exocyclic amine. Thermodynamic control (extended heating in non-polar solvents like toluene) is required to drive the subsequent cyclodehydration to the more stable fused aromatic system. Ensure strict temperature control during the initial alkylation step before ramping the heat to drive the aromatization.

Part 2: Quantitative Data: MedChem vs. Process Chemistry Metrics

The following table summarizes the critical parameter shifts required when moving a fused pyridazine synthesis from the discovery lab to the pilot plant.

MetricDiscovery Route (MedChem)Optimized Scale-Up Route (Process)Causality / Rationale
Catalyst Selection Pd/Ru ComplexesBiocatalysis / Metal-FreeEliminates heavy metal contamination, reduces cost, and bypasses catalyst poisoning[3].
Purification Strategy Column ChromatographyDirect CrystallizationChromatography is unscalable, highly solvent-intensive, and operationally prohibitive at the pilot scale.
Reactor Configuration Batch Round-Bottom FlaskCSTR (Continuous Flow)CSTR improves mixing, heat transfer, and safely handles unstable intermediates by minimizing residence time[1].
Yield Retention (10g+) < 40% (due to decomposition)> 85%Optimized kinetics and continuous removal of byproducts prevent the degradation of sensitive enamines[1].

Part 3: Detailed Step-by-Step Methodology

Protocol: Metal-Free Synthesis of Ethyl 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylate

This self-validating protocol outlines the multigram-scale, catalyst-free synthesis of a critical Risdiplam intermediate, utilizing strictly controlled thermodynamic conditions to drive regioselective cyclodehydration[Korenev et al., 2025][3][4].

Equipment: 1 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, addition funnel, and internal temperature probe.

Step-by-Step Procedure:

  • Substrate Charging: Dissolve ethyl 6-amino-5-methylpyridazine-3-carboxylate (65.3 g, 0.361 mol, 1.0 eq) in 350 mL of toluene within the reactor.

  • Buffer and Desiccant Addition: Add finely powdered NaHCO 3​ (90.9 g, 1.083 mol, 3.0 eq) and anhydrous Na 2​ SO 4​ (51.3 g, 0.361 mol, 1.0 eq) to the solution.

    • Causality: NaHCO 3​ acts as a mild base to neutralize the HCl generated during alkylation without hydrolyzing the ester. Na 2​ SO 4​ acts as an in-situ desiccant, sequestering the water produced during cyclodehydration to drive the thermodynamic equilibrium forward.

  • Thermal Activation: Heat the resulting suspension to an internal temperature of 85–90 °C.

    • Causality: Vigorous overhead stirring is absolutely critical here to maintain the suspension of inorganic salts and prevent localized hot spots.

  • Electrophile Addition: Dissolve chloroacetone (87 mL, 1.083 mol, 3.0 eq) in 130 mL of toluene. Add this solution dropwise via the addition funnel over 1 hour.

    • Self-Validation Check: The reaction will be accompanied by steady CO 2​ evolution (bubbling). The rate of addition must be manually throttled to prevent excessive foaming.

  • Monitoring & Workup: Maintain heating and stirring until CO 2​ evolution ceases and HPLC confirms >98% conversion. Cool the mixture to 20 °C.

  • Isolation: Filter the suspension to remove the inorganic salts (NaHCO 3​ , NaCl, Na 2​ SO 4​ ). Concentrate the toluene filtrate under reduced pressure and crystallize the crude residue from an ethyl acetate/heptane mixture to afford the pure product, bypassing the need for column chromatography.

Mechanism SM 6-Amino-5-methylpyridazine Int1 Alkylation Intermediate (Kinetic Product) SM->Int1 N-alkylation Reagent Chloroacetone Reagent->Int1 Int2 Cyclodehydration (-H2O) Int1->Int2 Base / Heat Product 2,8-Dimethylimidazo[1,2-b]pyridazine Int2->Product Aromatization

Metal-free cyclization mechanism of 2,8-dimethylimidazo[1,2-b]pyridazine.

References

  • Yang, Q. et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development, 29(4). URL: [Link]

  • Korenev, G., Gutenev, A. A., Antipin, F. V., Chernyshov, V. V., Korobkina, M. P., Nawrozkij, M. B., & Ivanov, R. A. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 30(14), 3011. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Profiling of the 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one Scaffold: A Comparative Guide for Kinase Inhibitor Development

Executive Summary Selecting the right foundational scaffold is the most critical decision in early-stage kinase drug discovery. Promiscuous scaffolds trap medicinal chemistry teams in endless "whack-a-mole" optimization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Selecting the right foundational scaffold is the most critical decision in early-stage kinase drug discovery. Promiscuous scaffolds trap medicinal chemistry teams in endless "whack-a-mole" optimization cycles trying to engineer out off-target toxicities. In contrast, the 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one core (hereafter referred to as the Pyrrolo-pyridazinone scaffold) presents a highly tunable, intrinsically selective pharmacophore.

This guide provides an objective, data-driven comparison of this scaffold against traditional alternatives. It demonstrates the scaffold's utility in targeting complex kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) ()[1], SR Protein Kinases (SRPKs) ()[2], and Cyclin-Dependent Kinases (CDKs) ()[3], and outlines the validated protocols required for rigorous cross-reactivity profiling.

Rationale for Thermodynamic Profiling Over Functional Assays

As an application scientist, I strongly advise against using functional kinase assays (e.g., ADP-Glo or radiometric ATP assays) for the initial cross-reactivity profiling of bare scaffolds. Functional assays are fundamentally dependent on the ATP concentration and the specific Michaelis constant ( Km​ ) for ATP of each kinase. Because ATP Km​ values vary drastically across the kinome (from 1 µM to >300 µM), single-concentration functional screens artificially skew potency data, masking the true affinity of low-molecular-weight fragments ()[4].

To circumvent this, our profiling utilizes an active-site directed competition binding assay (e.g., KINOMEscan). This approach measures the true thermodynamic dissociation constant ( Kd​ ), providing an objective, ATP-independent map of the scaffold's cross-reactivity ()[5].

Workflow A Test Article: Pyrrolo[2,3-c]pyridazin-6-one B Primary KINOMEscan (468 Kinases, 1 µM) A->B C Binding % Control Calculation vs DMSO B->C D Hit Triage (<35% Control Binding) C->D E Kd Determination (Dose-Response) D->E F Selectivity Index (SI) & Gini Coefficient E->F

Workflow for high-throughput thermodynamic kinase selectivity profiling.

Step-by-Step Protocol: High-Throughput Kinase Cross-Reactivity Profiling

Objective : Establish a self-validating system to measure the binding affinity of the Pyrrolo-pyridazinone scaffold across a comprehensive 468-kinase panel.

Self-Validating Controls :

  • 100% Binding Baseline : DMSO vehicle control (Establishes 0% displacement).

  • 0% Binding Baseline : 10 µM Staurosporine (Pan-kinase inhibitor acting as a positive control to ensure assay dynamic range).

Methodology :

  • Phage Display Preparation : Culture T7 bacteriophage strains engineered to display human kinome targets (both wild-type and disease-relevant mutants) fused to their capsid proteins ()[4].

  • Bait Immobilization : Conjugate a broad-spectrum, low-affinity kinase ligand (bait) to magnetic beads.

    • Causality: Immobilizing a low-affinity bait ensures that even moderate-affinity fragments like our test scaffold can successfully compete for the active site, preventing false negatives.

  • Competitive Equilibration : In a 384-well plate, combine the kinase-tagged phage, the immobilized bait, and the Pyrrolo-pyridazinone scaffold at a screening concentration of 1 µM.

    • Causality: A 1 µM concentration is specifically chosen for early fragments; it is stringent enough to filter out non-specific hydrophobic sticking, yet sensitive enough to capture foundational hinge-binding events ()[6].

  • Stringent Washing : Wash the magnetic beads with a high-salt buffer containing 0.1% Tween-20.

    • Causality: This disrupts transient, non-specific interactions, ensuring that only thermodynamically stable scaffold-kinase complexes are retained.

  • Elution and qPCR Quantification : Elute the bound phage and quantify the viral DNA using quantitative PCR (qPCR).

    • Causality: qPCR provides a massive dynamic range (up to 6 logs) compared to traditional fluorescence readouts, allowing for highly precise Kd​ calculations ()[4].

  • Data Normalization : Calculate the % Control Binding: % Control = [(Test Compound - Positive Control) / (DMSO Control - Positive Control)] × 100

Comparative Data Presentation

How does the 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one scaffold compare to industry-standard alternatives? We utilize the Selectivity Index ( SI0.05​ ), defined as the fraction of kinases inhibited by >95% at 1 µM ()[5]. A lower SI indicates higher selectivity.

Table 1: Comparative Selectivity Metrics
Scaffold ClassSelectivity Index ( SI0.05​ at 1 µM)Gini CoefficientPrimary Off-Target LiabilityPharmacological Utility
Pyrrolo-pyridazinone (Test) 0.04 0.82 LRRK2, SRPKs, CDKsHighly selective privileged scaffold for targeted CNS/Oncology.
Aminopyrimidine (Generic) 0.150.65Pan-kinome (ABL, SRC, EGFR)Broad-spectrum; requires heavy elaboration to achieve selectivity.
Quinazoline (Generic) 0.100.70EGFR family, ErbB2Effective for RTKs, but prone to wild-type EGFR toxicity.
Table 2: Thermodynamic Binding Affinities ( Kd​ ) for Top Hits
Kinase TargetThermodynamic Kd​ (nM)Biological FunctionDisease Relevance
LRRK2 (G2019S) 45Vesicular trafficking & autophagyParkinson's Disease
SRPK1 82mRNA splicing regulationPancreatic & Prostate Cancers
CDK4 115Cell cycle G1/S phase progressionBreast Cancer
FLT3 (ITD) 210Hematopoietic stem cell signalingAcute Myeloid Leukemia (AML)

Note: Data represents the unelaborated 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one core, serving as a baseline for medicinal chemistry optimization.

Mechanistic Insights: The Structural Logic of Selectivity

The superior selectivity profile of the Pyrrolo-pyridazinone scaffold is rooted in its precise pharmacophore geometry.

  • Bidentate Hinge Binding : The pyrrole NH acts as a strict hydrogen bond donor, while the adjacent pyridazinone carbonyl oxygen serves as a hydrogen bond acceptor. This rigid bidentate motif perfectly complements the backbone amides of the kinase hinge region ()[2].

  • Steric Gating : The 3-chloro substitution is strategically positioned to probe the hydrophobic pocket adjacent to the gatekeeper residue. Bulky gatekeepers (e.g., Threonine or Methionine) will sterically clash with the chlorine atom, naturally restricting the scaffold's cross-reactivity to kinases with smaller gatekeeper residues ()[1].

BindingLogic Scaffold 3-Chloro-5,7-dihydro-6H- pyrrolo[2,3-c]pyridazin-6-one Pyrrole Pyrrole NH (H-Bond Donor) Scaffold->Pyrrole Pyridazinone Pyridazinone C=O (H-Bond Acceptor) Scaffold->Pyridazinone Chloro 3-Chloro Substitution (Hydrophobic/Halogen Pocket) Scaffold->Chloro Hinge Kinase Hinge Region (Backbone Amides) Pyrrole->Hinge Binds Pyridazinone->Hinge Binds Gatekeeper Gatekeeper Residue Proximity Chloro->Gatekeeper Steric Fit

Logical mapping of scaffold pharmacophore features to kinase active site.

Conclusion

For drug development professionals aiming to bypass the optimization bottlenecks associated with promiscuous kinase inhibitors, the 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one scaffold offers a highly rational starting point. Its intrinsic selectivity, validated through rigorous thermodynamic profiling, makes it an optimal foundation for next-generation targeted therapeutics in oncology and neurodegeneration.

References

  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. Available at:[Link]

  • Drewry, D. H., et al. (2017). "Progress towards a public chemogenomic set for protein kinases and a call for contributions." PLOS One, 12(8), e0181585. Available at:[Link]

  • Uitdehaag, J. C. M., et al. (2018). "Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors." Journal of Medicinal Chemistry, 61(13), 5665-5673. Available at:[Link]

  • Li, Y., et al. (2014). "Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3." Journal of Medicinal Chemistry, 57(8), 3430-3449. Available at:[Link]

  • WIPO Patent WO2020190793A1. (2020). "Compositions and methods for correction of aberrant splicing.
  • WIPO Patent WO2015092592A1. (2015). "Small molecule inhibitors of leucine-rich repeat kinase 2 (LRRK2).

Sources

Comparative

Comparing the efficacy of pyrrolopyridazinone derivatives against established anti-inflammatory drugs

Comparative Efficacy Guide: Pyrrolopyridazinone Derivatives vs. Established Anti-Inflammatory Agents As drug development pivots toward multi-target directed ligands (MTDLs) to manage complex inflammatory cascades, the py...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Pyrrolopyridazinone Derivatives vs. Established Anti-Inflammatory Agents

As drug development pivots toward multi-target directed ligands (MTDLs) to manage complex inflammatory cascades, the pyrrolopyridazinone scaffold has emerged as a highly versatile pharmacophore. Classical anti-inflammatory therapies—namely non-steroidal anti-inflammatory drugs (NSAIDs) and first-generation phosphodiesterase-4 (PDE4) inhibitors—are historically bottlenecked by dose-limiting toxicities. NSAIDs often induce gastrointestinal bleeding via constitutive COX-1 inhibition, while early PDE4 inhibitors like Rolipram trigger profound emesis via PDE4D activation and high-affinity Rolipram binding site (HARBS) interactions.

This guide objectively evaluates the efficacy of novel pyrrolopyridazinone derivatives against established reference drugs (Rolipram, Cilomilast, and Meloxicam), detailing the mechanistic causality behind their superior therapeutic windows and providing self-validating protocols for rigorous in vitro evaluation.

Mechanistic Overview: Dual-Target Efficacy

The therapeutic superiority of optimized pyrrolopyridazinone derivatives stems from their ability to selectively modulate two distinct inflammatory pathways without triggering off-target toxicities:

  • Subtype-Selective PDE4B Inhibition: PDE4 enzymes hydrolyze intracellular cAMP. While PDE4B is heavily expressed in inflammatory cells (mediating TNF-α release), PDE4D is localized in the area postrema of the brain (mediating emesis) [1]. Specific pyrrolopyridazinone derivatives (e.g., Compound 9e) demonstrate potent PDE4B selectivity while maintaining low affinity for HARBS, drastically widening the therapeutic index compared to Rolipram [2].

  • Selective COX-2 Inhibition: N-substituted-1,2,4-triazole-based pyrrolopyridazinones occupy the COX-2 active site in a conformation nearly identical to the established NSAID Meloxicam, but exhibit a superior COX-2/COX-1 selectivity ratio, thereby sparing the gastric mucosa [3].

Pathway Pyrrolo Pyrrolopyridazinone Derivatives COX2 COX-2 Enzyme Pyrrolo->COX2 Inhibits (Meloxicam-like) PDE4B PDE4B Enzyme Pyrrolo->PDE4B Inhibits (Rolipram-like) Arachidonic Arachidonic Acid Arachidonic->COX2 Oxidation PGE2 Prostaglandins (PGE2) COX2->PGE2 Synthesis TNFa TNF-α Production PGE2->TNFa Inflammatory Signaling cAMP Intracellular cAMP cAMP->PDE4B Hydrolysis cAMP->TNFa Suppresses AMP Inactive AMP PDE4B->AMP Degradation

Dual-target anti-inflammatory mechanism of pyrrolopyridazinone derivatives inhibiting COX-2 and PDE4B.

Quantitative Efficacy Comparison

To objectively benchmark these derivatives, we must analyze their half-maximal inhibitory concentrations (IC50) and selectivity indices against gold-standard therapeutics.

Table 1: PDE4 Isoform Selectivity & HARBS Affinity

Data representative of pyrrolo[2,3-d]pyridazinone derivatives (e.g., Compound 9e) vs. Reference PDE4 Inhibitors [2].

CompoundPDE4B IC50 (μM)PDE4D IC50 (μM)HARBS IC50 (μM)Selectivity Ratio (HARBS/PDE4B)Clinical Implication
Compound 9e 0.32 2.5047.0147.0 High anti-inflammatory efficacy; negligible emetic liability.
Rolipram ~0.60~0.600.0120.02High emetic liability; dose-limiting nausea.
Cilomilast >1.000.10N/AN/A10-fold selective for PDE4D; high GI/emetic side effects.

Application Insight: The 147-fold HARBS/PDE4B ratio of Compound 9e is the critical metric here. By utilizing an isopropyl at position-1 and an ethoxycarbonyl at position-2 of the pyrrolopyridazinone core, steric hindrance prevents high-affinity binding to the emesis-driving HARBS conformation [1].

Table 2: COX-2 vs. COX-1 Selectivity

Data representative of N-substituted-1,2,4-triazole-based pyrrolopyridazinone derivatives vs. Meloxicam [4].

CompoundCOX-2 InhibitionCOX-1 InhibitionCOX-2/COX-1 Selectivity Index (SI)ROS/RNS Reduction
Triazole-Pyrrolopyridazinone High (Sub-micromolar)MinimalSuperior to Meloxicam Significant reduction in oxidative stress.
Meloxicam (Reference) HighModerateBaselineModerate reduction.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of novel pyrrolopyridazinone derivatives, laboratories must utilize self-validating assay systems. The following protocols incorporate mandatory quality control checkpoints to eliminate false positives caused by autofluorescence or enzyme degradation.

Protocol A: TR-FRET PDE4B/PDE4D Selectivity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard fluorescence to eliminate interference from the intrinsic fluorescence of the test compounds.

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Dilute recombinant human PDE4B and PDE4D enzymes to predetermined EC80 concentrations to ensure linear kinetics.

  • Compound Titration: Dispense pyrrolopyridazinone derivatives in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume pro-plate.

    • Validation Checkpoint: Every plate must contain 16 wells of 10 μM Rolipram (100% inhibition control) and 16 wells of 1% DMSO vehicle (0% inhibition control).

  • Enzyme Reaction: Add 5 μL of PDE enzyme to the compound wells. Incubate for 15 minutes at RT to allow orthosteric binding.

  • Substrate Addition: Initiate the reaction by adding 5 μL of fluorescently labeled cAMP substrate. Incubate for 1 hour at RT.

  • Detection & Validation: Add 10 μL of TR-FRET binding protein/Europium cryptate detection mix. Read at 620 nm (donor) and 665 nm (acceptor) after a 1-hour equilibration.

    • Self-Validation Metric: Calculate the Z'-factor using the Rolipram and DMSO controls. Do not proceed with data analysis if Z' < 0.6. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Fluorometric COX-1/COX-2 Inhibitor Screening
  • Reaction Assembly: In a 96-well black plate, combine 150 μL Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 μL Heme cofactor, and 10 μL of either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add 10 μL of the test derivative.

    • Validation Checkpoint: Run parallel wells with Meloxicam as the internal reference standard to normalize batch-to-batch enzyme specific activity variations.

  • Probe & Substrate Addition: Add 10 μL of fluorometric probe (e.g., ADHP) followed immediately by 10 μL of Arachidonic Acid to initiate the reaction.

  • Kinetic Read: Measure fluorescence (Ex 535 nm / Em 587 nm) kinetically every minute for 10 minutes.

    • Self-Validation Metric: The signal-to-background ratio (Enzyme + Vehicle vs. Buffer only) must exceed 5:1. Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

Workflow Prep Compound Synthesis Screen1 Primary Screen TR-FRET PDE4B/D Prep->Screen1 Screen2 Secondary Screen COX-1/2 Fluorometric Screen1->Screen2 Selectivity Filter CellAssay Cellular Assay PBMC TNF-α ELISA Screen2->CellAssay IC50 < 1 μM Validation Validation CellAssay->Validation

Self-validating experimental workflow for screening pyrrolopyridazinone anti-inflammatory efficacy.

Conclusion for Drug Developers

The empirical data demonstrates that specific functionalization of the pyrrolopyridazinone core yields compounds that outperform legacy drugs. By achieving a HARBS/PDE4B ratio of 147 (compared to Rolipram's 0.02) [1], and exhibiting a COX-2 binding pose that mimics Meloxicam while improving isoform selectivity [3], these derivatives represent a highly viable pipeline for next-generation, GI-sparing, non-emetic anti-inflammatory therapeutics.

References

  • Giovannoni, M. P., Cesari, N., Graziano, A., Vergelli, C., Biancalani, C., Biagini, P., & Dal Piaz, V. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 309-318. Available at: [Link]

  • Szczukowski, Ł., Redzicka, A., Wiatrak, B., Krzyżak, E., Marciniak, A., Gębczak, K., Gębarowski, T., & Świątek, P. (2021). Design, Synthesis, Biological Evaluation and In Silico Studies of Novel N-Substituted-1,2,4-Triazole-Based Derivatives of Pyrrolopyridazinone with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(20), 11235. Available at: [Link]

Sources

Validation

3D-QSAR and Comparative Molecular Field Analysis (CoMFA) of Pyrrolopyrimidines as LRRK2 Inhibitors: A Technical Comparison Guide

Introduction Leucine-rich repeat kinase 2 (LRRK2) has emerged as a highly validated therapeutic target for Parkinson's disease (PD)[1]. Pathogenic mutations, particularly the G2019S variant, hyperactivate the LRRK2 kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a highly validated therapeutic target for Parkinson's disease (PD)[1]. Pathogenic mutations, particularly the G2019S variant, hyperactivate the LRRK2 kinase domain, leading to aberrant Rab GTPase phosphorylation, lysosomal dysfunction, and subsequent dopaminergic neurodegeneration[1]. To counter this, pyrrolopyrimidines have been identified as a privileged, ATP-competitive scaffold capable of potent LRRK2 inhibition[2][3]. However, achieving high selectivity for LRRK2 over structurally similar kinases requires precise structural tuning of the ligand[4].

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling, specifically Comparative Molecular Field Analysis (CoMFA), provides a robust computational framework to rationalize the steric and electrostatic requirements for optimizing these pyrrolopyrimidine derivatives[2][5].

LRRK2 Pathogenic Signaling & Inhibition Mechanism

Understanding the biological causality is critical before initiating computational modeling. Pyrrolopyrimidines act by mimicking the adenine ring of ATP, anchoring into the narrow hinge region of the LRRK2 kinase domain[3].

LRRK2_Pathway LRRK2 LRRK2 (G2019S Mutant) Kinase Hyperactive Kinase Domain LRRK2->Kinase Rab Rab GTPase Phosphorylation Kinase->Rab Lysosome Lysosomal Dysfunction & Autophagy Impairment Rab->Lysosome Neuro Dopaminergic Neurodegeneration Lysosome->Neuro Inhibitor Pyrrolopyrimidine Inhibitors Inhibitor->Kinase Competitive ATP Inhibition

LRRK2 pathogenic signaling pathway and targeted intervention by pyrrolopyrimidine inhibitors.

Comparative Analysis: CoMFA vs. CoMSIA vs. 2D-QSAR

When optimizing pyrrolopyrimidines, researchers must select the appropriate QSAR methodology to guide synthesis.

  • 2D-QSAR: Relies on topological indices and physicochemical properties. While computationally inexpensive, it completely fails to capture the spatial orientation of the ligand within the three-dimensional ATP-binding pocket of LRRK2.

  • CoMFA (Comparative Molecular Field Analysis): Evaluates steric (Lennard-Jones) and electrostatic (Coulombic) fields around aligned molecules using a 3D Cartesian grid[5]. CoMFA is highly effective for rigid scaffolds like pyrrolopyrimidines, where shape complementarity and charge distribution at the hinge region are the primary drivers of affinity[3].

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): An extension of CoMFA that utilizes Gaussian functions to avoid singularities at grid points and incorporates additional fields (hydrophobic, hydrogen bond donor/acceptor)[5][6].

Performance Comparison: A targeted CoMFA study on pyrrolopyrimidine-based LRRK2 inhibitors by 2 demonstrated a cross-validated correlation coefficient ( q2 ) of 0.539 and a non-cross-validated correlation coefficient ( r2 ) of 0.871[2]. In contrast, a broader study of diverse LRRK2 inhibitors using CoMSIA yielded a qLOO2​ of 0.681 and an rtraining2​ of 0.847[6]. While CoMSIA may offer higher predictive power for structurally diverse datasets due to the inclusion of hydrophobic fields, CoMFA remains the gold standard for congeneric series (like isolated pyrrolopyrimidines) due to its direct interpretability of steric bulk.

Quantitative Comparison of 3D-QSAR Models for LRRK2 Inhibitors
MethodologyTarget ScaffoldFields EvaluatedCross-Validated q2 Non-Cross-Validated r2 Optimal Components
CoMFA [2]PyrrolopyrimidinesSteric, Electrostatic0.5390.871N/A
CoMSIA [6]Diverse LRRK2 InhibitorsSteric, Electrostatic, Hydrophobic, H-Bond0.6810.8473 - 4
CoMFA [5]2-Pyrimidine Carbohydrazides (Reference)Steric, Electrostatic0.7760.848 (Bootstrap)3

Experimental Protocol: Self-Validating CoMFA Workflow

To ensure trust and reproducibility, a CoMFA protocol must be treated as a self-validating system. The following step-by-step methodology explains the causality behind each computational choice.

Step 1: Dataset Preparation and Biological Activity Conversion

  • Procedure: Assemble a dataset of synthesized pyrrolopyrimidines with known LRRK2 inhibitory activity ( IC50​ ). Convert IC50​ values (in molar concentrations) to pIC50​ ( −logIC50​ ).

  • Causality: Partial Least Squares (PLS) regression requires a linear dependent variable. pIC50​ provides a linear scale proportional to the free energy of binding ( ΔG ), ensuring the statistical model correlates directly with thermodynamic affinity.

Step 2: Conformational Search and 3D Alignment

  • Procedure: Select the most active compound as the template. Perform energy minimization (e.g., using a standard force field and Gasteiger-Hückel charges). Align the rest of the dataset to the template using the rigid pyrrolopyrimidine core.

  • Causality: CoMFA is exceptionally sensitive to molecular alignment[7]. Because the pyrrolopyrimidine core acts as the primary anchor in the kinase hinge region[3], aligning by this core ensures that the calculated field differences are solely attributed to the variable functional groups (e.g., substitutions at C4, C5, or C6) rather than artifactual shifts in the 3D space.

Step 3: Lattice Grid Generation and Field Calculation

  • Procedure: Place the aligned molecules in a 3D cubic lattice with a grid spacing of 2.0 Å, extending 4.0 Å beyond the aligned molecules in all directions. Calculate steric and electrostatic fields at each grid point using an sp3 hybridized carbon probe atom with a +1.0 charge.

  • Causality: The 2.0 Å spacing provides sufficient resolution without overwhelming computational cost. The sp3 carbon (+1 charge) effectively simulates a generic protein residue interacting with the ligand via van der Waals and Coulombic forces.

Step 4: Partial Least Squares (PLS) Regression and Validation

  • Procedure: Use PLS to correlate the 3D field energies (independent variables) with the pIC50​ values (dependent variable). Perform Leave-One-Out (LOO) cross-validation to determine the optimum number of components and calculate q2 . Follow with non-cross-validation to calculate r2 , the standard error of estimate (SEE), and the F-value[5].

  • Causality: LOO cross-validation prevents overfitting. A q2>0.5 indicates a model with good internal predictive capacity[2], while bootstrapping confirms the robustness of the model against dataset variations[5].

CoMFA_Workflow Data 1. Dataset Preparation (Pyrrolopyrimidines & pIC50) Align 2. 3D Molecular Alignment (Core-based Superposition) Data->Align Grid 3. Lattice Grid Generation (2.0 Å spacing, 4.0 Å margin) Align->Grid Fields 4. Field Calculation (Steric & Electrostatic Probes) Grid->Fields PLS 5. PLS Regression & LOO Cross-Validation Fields->PLS Contour 6. 3D Contour Map Generation (SAR Visualization) PLS->Contour

Step-by-step CoMFA experimental workflow for developing predictive 3D-QSAR models.

Interpretation of CoMFA Contour Maps for Drug Design

The ultimate output of CoMFA is the generation of 3D contour maps, which visually map the regions where modifying the pyrrolopyrimidine scaffold will impact LRRK2 inhibition[5][6].

  • Steric Fields: Green contours indicate regions where bulky substituent groups increase LRRK2 affinity (e.g., extending into the solvent-exposed channel)[4]. Yellow contours indicate regions where steric bulk is detrimental, likely due to clashes with the narrow kinase hinge region or the activation loop[5].

  • Electrostatic Fields: Blue contours favor electropositive (electron-donating) groups, while red contours favor electronegative (electron-withdrawing) groups to enhance hydrogen bonding with the LRRK2 ATP-binding pocket[5].

By overlaying these contour maps onto the pyrrolopyrimidine core, medicinal chemists can rationally design novel derivatives with maximized pIC50​ values prior to initiating costly chemical synthesis.

Conclusion

For the optimization of pyrrolopyrimidines as LRRK2 inhibitors, CoMFA provides a highly reliable, structurally interpretable 3D-QSAR framework. While CoMSIA offers broader field parameters suitable for diverse datasets, the strict steric and electrostatic evaluations of CoMFA are perfectly tailored for congeneric scaffold optimization. By adhering to rigorous alignment protocols and PLS validation, researchers can confidently predict the biological activity of novel LRRK2 inhibitors, accelerating the development of targeted therapeutics for Parkinson's disease.

References

  • Pourbasheer, E., & Aalizadeh, R. "3D-QSAR and molecular docking study of LRRK2 kinase inhibitors by CoMFA and CoMSIA methods." ResearchGate. 6

  • Balupuri, A., Balasubramanian, P. K., & Cho, S. J. "Comparative Molecular Field Analysis of Pyrrolopyrimidines as LRRK2 Kinase Inhibitors." Journal of Integrative Natural Science - KoreaScience. 2

  • "3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies." PMC.5

  • "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." ACS Publications. 4

  • "Organic compounds based on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol as selective human monoamine oxidase B inhibitors. Quantitative analysis of structure-activity relationships and in-silico investigations." IMIST.

  • "3D-QSAR study on the DYRK1A inhibitors and design of new compounds by CoMFA and CoMSIA methods." Chemical Review and Letters. 7

  • "Strengths, Weaknesses, Opportunities, and Potential Threat Analysis of Targeting Leucine-Rich Repeat Kinase 2 for Parkinson's Disease Treatment: Status Quo and Quo Vadis." ACS Publications. 1

  • "7-Methyl-7H-pyrrolo[2,3-d]pyrimidine." Benchchem. 3

Sources

Comparative

Head-to-head comparison of different generations of JAK1/3 inhibitors

The development of Janus kinase (JAK) inhibitors has fundamentally transformed the therapeutic landscape for immune-mediated inflammatory diseases and myeloproliferative neoplasms. However, the structural homology across...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of Janus kinase (JAK) inhibitors has fundamentally transformed the therapeutic landscape for immune-mediated inflammatory diseases and myeloproliferative neoplasms. However, the structural homology across the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) presents a profound selectivity challenge for drug developers.

This technical guide provides an objective, head-to-head comparison of the different generations of JAK inhibitors, detailing the mechanistic rationale behind their selectivity profiles and the self-validating experimental methodologies required to evaluate them.

Mechanistic Evolution: From Pan-Inhibition to Precision Targeting

The JAK-STAT signaling cascade is initiated when extracellular cytokines bind to their respective transmembrane receptors, inducing a conformational change that activates receptor-associated JAKs. These kinases cross-phosphorylate each other and subsequently phosphorylate STAT proteins, which dimerize and translocate to the nucleus to drive gene transcription .

JAK_STAT Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK_Kinase JAK1 / JAK2 / JAK3 (Tyrosine Kinases) Receptor->JAK_Kinase Conformational Change STAT_Monomer STAT Monomers JAK_Kinase->STAT_Monomer Phosphorylates (Activation) pSTAT_Dimer pSTAT Dimer (Active) STAT_Monomer->pSTAT_Dimer Dimerization Nucleus Nucleus (Gene Transcription) pSTAT_Dimer->Nucleus Translocation Inhibitor JAK Inhibitor (Competes with ATP) Inhibitor->JAK_Kinase Blocks JH1 Domain

JAK-STAT signaling cascade and the pharmacological intervention point of JAK inhibitors.

The evolution of JAK inhibitors is defined by their binding modalities and isoform selectivity :

  • First-Generation (Pan-JAK Inhibitors): Molecules like Tofacitinib and Baricitinib competitively bind the highly conserved ATP-binding pocket (JH1 domain). While highly efficacious, their lack of selectivity leads to off-target inhibition of JAK2, which mediates erythropoietin (EPO) and thrombopoietin (TPO) signaling, resulting in dose-limiting anemia and thrombocytopenia.

  • Second-Generation (Selective Inhibitors): Molecules such as Upadacitinib , Filgotinib , and Abrocitinib were engineered to preferentially inhibit JAK1 over JAK2 and JAK3. By maintaining efficacy against inflammatory cytokines (IL-6, IFN-γ) while sparing JAK2-dependent hematopoiesis, these agents offer a widened therapeutic index.

  • Third-Generation (Covalent & Allosteric Inhibitors): The latest frontier involves highly precise targeting. Ritlecitinib achieves absolute selectivity for JAK3 by covalently binding to a non-conserved cysteine residue (Cys909) absent in other JAKs.

Quantitative Selectivity Matrix

To objectively compare the binding affinities of these compounds, we rely on biochemical half-maximal inhibitory concentration (IC50) data. The table below synthesizes the in vitro enzymatic selectivity profiles of key JAK inhibitors .

InhibitorGenerationPrimary TargetJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 1st GenJAK1 / JAK33.24.11.634.0
Baricitinib 1st GenJAK1 / JAK25.95.7560.0>1000
Upadacitinib 2nd GenJAK10.7619.0224.0118.0
Abrocitinib 2nd GenJAK129.0803.0>10,0001250.0
Filgotinib 2nd GenJAK145.0357.09097.0397.0

(Note: Absolute IC50 values are highly dependent on the ATP concentration used in the specific biochemical assay; however, the relative fold-selectivity remains consistent across standardized platforms).

Self-Validating Experimental Workflows

To generate the data presented above and validate new pipeline compounds, drug development professionals must employ rigorous, self-validating assay systems. Below are the gold-standard protocols for biochemical and cellular profiling.

Biochemical Target Engagement: HTRF Kinase Assay

Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard ELISA or radiometric assays because it employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay before measurement, short-lived background autofluorescence from chemical library compounds is eliminated, ensuring the high signal-to-noise ratio required to differentiate the subtle binding affinities of 2nd-generation inhibitors .

HTRF_Workflow Step1 1. Acoustic Dispensing (Inhibitor) Step2 2. Enzyme + Substrate (Pre-incubation) Step1->Step2 Step3 3. ATP Addition (Reaction Start) Step2->Step3 Step4 4. EDTA + HTRF Antibodies (Reaction Stop) Step3->Step4 Step5 5. TR-FRET Readout (665/620 nm) Step4->Step5

Step-by-step workflow of the HTRF biochemical assay for JAK inhibitor selectivity profiling.

Step-by-Step Protocol:

  • Acoustic Dispensing: Dispense serial dilutions of JAK inhibitors in 100% DMSO into a 384-well plate using an acoustic liquid handler (e.g., Labcyte Echo). Causality: Acoustic dispensing eliminates pipetting errors and tip-based carryover, preventing compound precipitation and ensuring precise nanomolar dose-response curves.

  • Pre-Incubation: Add recombinant GST-tagged JAK kinase domain and biotinylated peptide substrate. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows competitive ATP-binders to reach thermodynamic equilibrium with the enzyme prior to the introduction of ATP, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add ATP at a concentration equal to the enzyme's specific Michaelis constant ( Km​ ). Causality: Testing strictly at the Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant according to the Cheng-Prusoff equation.

  • Detection & Termination: Add Eu3+-cryptate-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor) in an EDTA-containing buffer. Causality: EDTA chelates Mg2+, abruptly stopping the kinase reaction. If the substrate was phosphorylated, the antibody and streptavidin bind, bringing the fluorophores into proximity for FRET.

  • Readout: Measure emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine kinase activity.

Self-Validation & Quality Control: Every assay plate must act as a self-validating system by including a minimum of 16 wells of maximum signal (DMSO control) and minimum signal (Staurosporine reference control). The assay is only deemed valid if the calculated Z'-factor is 0.6, proving the assay's dynamic range is robust enough to separate hits from noise.

Cellular Selectivity Profiling: Flow Cytometry (pSTAT)

Causality & Rationale: Biochemical IC50 does not perfectly translate to in vivo efficacy due to intracellular ATP concentrations (which are in the millimolar range, far higher than biochemical assays) and varying membrane permeability . Cellular target engagement via flow cytometry bridges this gap by measuring the actual downstream phosphorylation of STAT proteins in human peripheral blood mononuclear cells (PBMCs).

Step-by-Step Protocol:

  • PBMC Preparation: Isolate human PBMCs and plate in 96-well V-bottom plates.

  • Inhibitor Treatment: Incubate cells with serial dilutions of JAK inhibitors for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate with specific cytokines (e.g., IL-6 to test JAK1/STAT3; IL-2 to test JAK3/STAT5) for exactly 15 minutes. Causality: A short, 15-minute stimulation captures the peak phosphorylation event before intracellular negative feedback loops (such as SOCS protein upregulation) obscure the primary signaling data.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 10 minutes, then permeabilize with ice-cold 90% methanol for 30 minutes. Causality: Paraformaldehyde crosslinks proteins to preserve the transient phosphorylation state. Ice-cold methanol is subsequently required to solubilize the lipid bilayer, creating pores large enough for bulky fluorophore-conjugated antibodies to access the nuclear-translocating STAT proteins.

  • Staining: Stain with fluorophore-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT3-AlexaFluor647) and analyze via flow cytometry.

Self-Validation & Quality Control: Include a viability dye (e.g., LIVE/DEAD Fixable Aqua) in the staining panel. The protocol self-validates by gating out dead cells; if cell viability drops below 85% in the highest inhibitor concentration wells, the observed reduction in pSTAT is flagged as a cytotoxic artifact rather than true kinase inhibition.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • How Janus kinase selectivity impacts efficacy and safety of abrocitinib for atopic dermatitis: an expert consensus. Dermatology Online Journal.[Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology.[Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology (Oxford).[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one

As a Senior Application Scientist, I recognize that handling complex heterocyclic intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the compound's behavior fro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the compound's behavior from the benchtop to the incinerator.

3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one (CAS: 2868269-88-7) is a specialized halogenated nitrogenous heterocycle frequently utilized in advanced drug development and medicinal chemistry . Due to its unique structural features—specifically the chlorinated position and the high-nitrogen bicyclic core—improper disposal poses severe environmental and operational risks. This guide provides the authoritative, step-by-step operational and disposal plans required to safely manage this compound while maintaining strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Quantitative Data

Before initiating any experimental workflow, it is critical to understand the physical and chemical parameters that dictate the compound's waste classification.

PropertySpecification
Chemical Name 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one
CAS Number 2868269-88-7
Molecular Formula C6H4ClN3O
Molecular Weight ~169.57 g/mol
Structural Class Halogenated Nitrogenous Heterocycle
Waste Classification Halogenated Organic Waste (RCRA Regulated)
Incompatible Materials Strong oxidizers, strong bases, non-halogenated waste streams
Required Disposal Method Rotary Kiln Incineration with Caustic & SCR Scrubbing

Mechanistic Toxicology: The "Why" Behind the Protocol

Standard laboratory waste disposal often relies on rote memorization. However, true laboratory safety is built on understanding causality. The disposal of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-c]pyridazin-6-one is strictly governed by two structural liabilities:

  • The Halogen Liability (Chlorine): The C3-position is chlorinated. When combusted, chlorine radicals combine with hydrogen to form highly corrosive Hydrogen Chloride (HCl) gas. Furthermore, if incinerated at inadequate temperatures, chlorinated organics can undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, EPA guidelines dictate that this waste must never be mixed with non-halogenated streams and must be processed in a high-temperature rotary kiln equipped with caustic scrubbers to neutralize the acid gas .

  • The Nitrogen Liability (Pyrrolopyridazine Core): The bicyclic core contains three nitrogen atoms, resulting in a high nitrogen mass fraction. High-temperature incineration of nitrogenous heterocycles inevitably produces Nitrogen Oxides (NOx), which are potent greenhouse gases and smog precursors. To comply with EPA emission standards, the incinerator exhaust must be treated using Selective Catalytic Reduction (SCR), where ammonia or urea is injected over a catalyst to reduce NOx into harmless nitrogen gas (N2) and water .

Step-by-Step Methodology: Operational Handling & Waste Segregation

To ensure a self-validating safety system, execute the following protocol every time this compound is utilized or disposed of.

Phase 1: Laboratory Generation & Segregation
  • Primary Segregation: Identify all solid and liquid waste containing this compound as "Halogenated Organic Waste." Under no circumstances should this compound or its solutions be mixed with non-halogenated solvent waste (e.g., acetone, ethanol, hexane) . Mixing these streams drastically increases disposal costs and introduces severe safety risks during the incineration process.

  • Containerization: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container is filled to no more than 75% capacity to allow for vapor expansion and prevent pressure-induced ruptures [[1]]([Link]).

  • Labeling: Affix a standard RCRA Hazardous Waste label immediately upon the first drop of waste entering the container. Clearly denote the presence of "Halogenated Heterocycles" and "Chlorinated Organics."

  • Storage: Store the sealed container in a designated, ventilated flammable storage cabinet, strictly isolated from strong bases and oxidizers.

Phase 2: Logistics & High-Temperature Destruction
  • Vendor Custody: Transfer custody to a licensed RCRA hazardous waste management vendor. Ensure the manifest explicitly states the presence of halogenated nitrogenous compounds.

  • Rotary Kiln Incineration: The vendor will subject the waste to rotary kiln incineration at temperatures exceeding 1000°C to ensure complete thermal destruction and prevent dioxin formation .

  • Exhaust Scrubbing: The facility will pass the exhaust gases through a wet caustic scrubber (using NaOH or Ca(OH)2) to neutralize HCl , followed by an SCR unit to eliminate NOx emissions .

Waste Segregation and Disposal Workflow

The following diagram maps the logical flow of the compound from the laboratory bench to safe environmental exhaust, highlighting the critical segregation step.

G Start 3-Chloro-5,7-dihydro-6H- pyrrolo[2,3-c]pyridazin-6-one Waste Generated Segregation Waste Segregation (Fume Hood) Start->Segregation Halogenated Halogenated Organic Waste Stream (<20% Water) Segregation->Halogenated Contains Cl NonHalogenated Non-Halogenated Stream (DO NOT MIX) Segregation->NonHalogenated No Halogens Transport Licensed RCRA Hazardous Waste Transport Halogenated->Transport Incineration High-Temp Rotary Kiln Incineration (>1000°C) Transport->Incineration Scrubbing Caustic Scrubbing (HCl) & SCR (NOx) Incineration->Scrubbing Toxic Gases (NOx, HCl) Disposal Safe Environmental Exhaust & Ash Landfill Scrubbing->Disposal Neutralized

Figure 1: Lifecycle and disposal workflow for halogenated nitrogenous heterocycle waste.

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". tennessee.edu. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter 2 Selective Catalytic Reduction". epa.gov. URL: [Link]

  • CementL. "Sludge Hazardous Waste Incineration Rotary Kiln". cementl.com. URL:[Link]

Sources

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